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  • Product: Benzyl [1-(aminocarbonyl)-2-hydroxypropyl]carbamate
  • CAS: 91558-42-8

Core Science & Biosynthesis

Foundational

Benzyl[1-(aminocarbonyl)-2-hydroxypropyl]carbamate molecular weight and exact mass

An In-Depth Technical Guide to Benzyl[1-(aminocarbonyl)-2-hydroxypropyl]carbamate: Physicochemical Properties and Significance For researchers, scientists, and professionals in drug development, a precise understanding o...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Benzyl[1-(aminocarbonyl)-2-hydroxypropyl]carbamate: Physicochemical Properties and Significance

For researchers, scientists, and professionals in drug development, a precise understanding of novel chemical entities is paramount. This guide provides a detailed technical overview of Benzyl[1-(aminocarbonyl)-2-hydroxypropyl]carbamate, focusing on its fundamental physicochemical properties, specifically its molecular weight and exact mass. This compound, a derivative of benzyl carbamate, holds potential significance in medicinal chemistry and synthetic applications.

Core Physicochemical Properties

The foundational characteristics of Benzyl[1-(aminocarbonyl)-2-hydroxypropyl]carbamate are derived from its molecular formula, C₁₂H₁₆N₂O₄.[1] These properties are crucial for its identification, characterization, and application in experimental settings.

Molecular Structure and Identification

The structure of Benzyl[1-(aminocarbonyl)-2-hydroxypropyl]carbamate incorporates a benzyl protecting group attached to a carbamate linker, which is in turn bonded to a 1-amino-2-hydroxypropyl backbone. This specific arrangement of functional groups dictates its chemical reactivity and potential biological activity.

Caption: 2D Chemical Structure of Benzyl[1-(aminocarbonyl)-2-hydroxypropyl]carbamate.

The designated Chemical Abstracts Service (CAS) number for this compound is 91558-42-8.[1]

Quantitative Molecular Data

A precise determination of molecular weight and exact mass is fundamental for analytical procedures such as mass spectrometry and for stoichiometric calculations in chemical synthesis. Based on its molecular formula, the key quantitative data are summarized below.

PropertyValueUnit
Molecular Formula C₁₂H₁₆N₂O₄
Average Molecular Weight 252.27 g/mol
Exact Mass 252.11Da
  • Molecular Weight (Average Mass): This value is calculated using the weighted average of the natural abundances of the isotopes of each element. It is the value typically used in stoichiometric calculations for chemical reactions.

  • Exact Mass (Monoisotopic Mass): This value is calculated using the mass of the most abundant isotope for each element. It is a critical parameter in high-resolution mass spectrometry for the unambiguous identification of a compound.

Significance and Applications in Drug Development

While specific research on Benzyl[1-(aminocarbonyl)-2-hydroxypropyl]carbamate is not extensively detailed in publicly available literature, its structural motifs suggest several areas of potential application, particularly within medicinal chemistry and drug discovery.

The Role of the Benzyl Carbamate Group

The benzyl carbamate (Cbz or Z) group is a widely employed protecting group for amines in organic synthesis.[2][3] Its utility stems from its stability under a variety of reaction conditions and the multiple methods available for its selective removal, most commonly through catalytic hydrogenolysis.[2] This makes it an invaluable tool in the multi-step synthesis of complex molecules, including peptides and pharmaceutical agents.[4] The incorporation of the Cbz group in the target molecule suggests its potential role as a synthetic intermediate.

Carbamates in Medicinal Chemistry

The carbamate functional group is a prevalent feature in numerous approved drugs.[3][4] It can act as a stable surrogate for a peptide bond and can modulate the physicochemical properties of a molecule, such as its ability to permeate cell membranes.[4] Carbamate derivatives are explored for a wide range of therapeutic applications due to their ability to interact with biological targets and their chemical stability.[5]

Methodologies for Characterization

The definitive characterization of Benzyl[1-(aminocarbonyl)-2-hydroxypropyl]carbamate would involve a suite of analytical techniques to confirm its structure and purity.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

Objective: To confirm the elemental composition by determining the exact mass.

Methodology:

  • Sample Preparation: Dissolve a small quantity (e.g., 1 mg) of the synthesized compound in a suitable solvent (e.g., 1 mL of methanol or acetonitrile).

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Ionization: Employ a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and preserve the molecular ion.

  • Analysis: Acquire the mass spectrum in positive ion mode to detect the protonated molecule [M+H]⁺.

  • Data Interpretation: Compare the experimentally determined m/z value of the molecular ion peak with the calculated exact mass of C₁₂H₁₆N₂O₄ + H⁺. A mass accuracy within 5 ppm provides strong evidence for the proposed elemental composition.

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure by analyzing the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Analysis:

    • Acquire the ¹H NMR spectrum.

    • Integrate the signals to determine the relative number of protons.

    • Analyze the chemical shifts (δ) to identify the types of protons (aromatic, aliphatic, etc.).

    • Examine the splitting patterns (multiplicity) to determine the connectivity of adjacent protons.

  • ¹³C NMR Analysis:

    • Acquire the ¹³C NMR spectrum.

    • Analyze the chemical shifts to identify the different types of carbon atoms (e.g., carbonyl, aromatic, aliphatic).

  • Structural Confirmation: The combined data from ¹H and ¹³C NMR should be consistent with the proposed structure of Benzyl[1-(aminocarbonyl)-2-hydroxypropyl]carbamate.

Caption: Workflow for the synthesis and characterization of the target compound.

References

  • NextSDS. benzyl [1-(aminocarbonyl)-2-hydroxypropyl]carbamate — Chemical Substance Information. Available from: [Link]

  • NextSDS. Benzyl carbamate — Chemical Substance Information. Available from: [Link]

  • ChemBK. Benzyl carbamate - Physico-chemical Properties. Available from: [Link]

  • PubChem. benzyl N-((2S)-1-hydroxypropan-2-yl)carbamate | C11H15NO3 | CID 10262499. Available from: [Link]

  • NextSDS. benzyl [1-(aminocarbonyl)-2-[(methylsulphonyl)oxy]propyl]carbamate — Chemical Substance Information. Available from: [Link]

  • Nanjing Legend Pharmaceutical & Chemical Co., Ltd. Tert-Butyl[(1S,2R)-1-benzyl-2-hydroxy-3-(isobutylamino)propyl]carbamate|160232-08-6. Available from: [Link]

  • LookChem. Benzyl in Medicinal Chemistry: A Key Intermediate for Drug Discovery. Available from: [Link]

  • Organic Syntheses. Organic Syntheses Procedure. Available from: [Link]

  • PrepChem.com. Synthesis of Benzyl carbamate. Available from: [Link]

  • Beilstein Journals. Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Available from: [Link]

  • PMC. Benzyl Ammonium Carbamates Undergo Two‐Step Linker Cleavage and Improve the Properties of Antibody Conjugates. Available from: [Link]

  • Synlett. Facile Procedure for the Synthesis of N-Aryl-N-hydroxy Carbamates. Available from: [Link]

  • Scientific Research Publishing. Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. Available from: [Link]

  • PMC. Organic Carbamates in Drug Design and Medicinal Chemistry. Available from: [Link]

  • Wikipedia. Benzyl carbamate. Available from: [Link]

  • FooDB. Showing Compound Benzyl benzoate (FDB012844). Available from: [Link]

  • Publisso. Method for the determination of benzyl alcohol in workplace air using gas chromatography after thermal desorption. Available from: [Link]

  • Acta Pharmaceutica. Micellar liquid chromatographic analysis of benzyl alcohol and benzaldehyde in injectable formulations. Available from: [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. Available from: [Link]

Sources

Exploratory

Thermal Stability and Melting Point of Benzyl[1-(aminocarbonyl)-2-hydroxypropyl]carbamate: A Methodological Whitepaper

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Senior Application Scientist Note: Publicly available experimental data on the thermal properties of Benzyl[1-(aminocarbonyl)-2-...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist Note: Publicly available experimental data on the thermal properties of Benzyl[1-(aminocarbonyl)-2-hydroxypropyl]carbamate is limited. This guide, therefore, serves as a comprehensive methodological framework. It is designed to equip researchers and drug development professionals with the necessary protocols and scientific rationale to expertly determine the melting point and thermal stability of this compound, ensuring alignment with rigorous pharmaceutical development standards.

Abstract

The physicochemical characterization of a new chemical entity is a cornerstone of drug development. Among the most critical parameters are the melting point and thermal stability, which profoundly influence a compound's formulation, manufacturing, shelf-life, and regulatory approval. This technical guide provides a detailed exposition on the principles and methodologies for determining these properties for Benzyl[1-(aminocarbonyl)-2-hydroxypropyl]carbamate (also known as N-Cbz-L-Threoninamide). We present step-by-step protocols for classical and modern analytical techniques, including Capillary Melting Point Analysis, Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA). Furthermore, we contextualize these measurements within the broader framework of pharmaceutical stability testing as mandated by international guidelines. This document is intended to be a practical and authoritative resource for scientists tasked with building a robust characterization package for this and related molecules.

Introduction to Benzyl[1-(aminocarbonyl)-2-hydroxypropyl]carbamate

Benzyl[1-(aminocarbonyl)-2-hydroxypropyl]carbamate is a derivative of the amino acid L-threonine. Its structure features a benzyloxycarbonyl (Cbz or Z) group protecting the amine, a common strategy in peptide synthesis and medicinal chemistry to prevent unwanted side reactions.

  • Chemical Name: Benzyl[1-(aminocarbonyl)-2-hydroxypropyl]carbamate

  • Synonym: N-benzyloxycarbonyl-L-threoninamide (N-Cbz-L-Threoninamide)

  • CAS Number: 91558-42-8

  • Molecular Formula: C₁₂H₁₆N₂O₄

  • Structure: The molecule consists of an L-threonine backbone where the amino group is protected by a benzyloxycarbonyl moiety, and the carboxylic acid is functionalized as a primary amide.

Given its peptidic nature, understanding its solid-state properties is crucial for its potential development as an active pharmaceutical ingredient (API).

The Critical Role of Thermal Properties in Pharmaceutical Development

The determination of melting point and thermal stability is not a perfunctory exercise; it is a regulatory and scientific necessity. These parameters provide foundational data for a total control strategy, ensuring product quality and consistency.[1]

  • Purity and Identity: A sharp melting point range is a primary indicator of the purity of a crystalline substance. Broadening of the range can suggest the presence of impurities.

  • Formulation Development: The melting point influences the choice of manufacturing processes. For instance, high-temperature processes like hot-melt extrusion are only viable for thermally stable compounds. Excipient compatibility must also be assessed, as interactions can lower the melting point or reduce stability.[2]

  • Stability and Shelf-Life: Thermal stability data, derived from techniques like TGA and stress testing, are fundamental to establishing a drug's re-test period or shelf life under defined storage conditions.[3] This is a core requirement of the International Council for Harmonisation (ICH) guideline Q1A(R2).[3][4][5][6]

  • Polymorphism: Different crystalline forms (polymorphs) of a drug will have distinct melting points and stability profiles.[2][7] DSC is a key tool for identifying and characterizing these forms, which can have significant implications for bioavailability and product performance.

Experimental Determination of Melting Point

The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a crystalline solid, this is a sharp, well-defined event.

Methodology 1: Capillary Melting Point Apparatus

This classical technique provides a visual determination of the melting range. It is a fundamental method for initial characterization.

  • Sample Preparation: Thoroughly dry the Benzyl[1-(aminocarbonyl)-2-hydroxypropyl]carbamate sample. Grind it into a fine, uniform powder to ensure efficient heat transfer.[8][9]

  • Capillary Loading: Press the open end of a capillary tube into the powder until a small amount of sample enters the tube. Tap the sealed end of the tube gently on a hard surface to pack the sample down.[9][10][11] Repeat until the sample column is 2-3 mm high.[10]

  • Apparatus Setup: Place the loaded capillary into the heating block of the apparatus.

  • Rapid Determination (Optional but Recommended): Heat the sample rapidly (e.g., 10-20°C/minute) to find an approximate melting range.[11] Allow the apparatus to cool.

  • Accurate Determination: Using a fresh sample, heat rapidly to about 20°C below the approximate melting point.[8] Then, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.[8][11]

  • Observation and Recording: Record two temperatures:

    • T-onset: The temperature at which the first drop of liquid appears.[8]

    • T-clear: The temperature at which the last solid crystal melts.

  • Reporting: Report the result as the range from T-onset to T-clear. For a pure compound, this range should be narrow (e.g., 0.5-1.0°C).

G cluster_prep Sample Preparation cluster_analysis Analysis p1 Dry Sample p2 Grind to Fine Powder p1->p2 p3 Load Capillary (2-3 mm) p2->p3 a1 Insert Capillary into Apparatus p3->a1 a2 Heat Rapidly to ~20°C Below MP a1->a2 a3 Heat Slowly (1-2°C/min) a2->a3 a4 Observe and Record T-onset & T-clear a3->a4 r1 r1 a4->r1 Report Melting Range caption Workflow for Capillary Melting Point Determination

Workflow for Capillary Melting Point Determination
Methodology 2: Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference.[12] It provides highly accurate and quantitative data on melting phenomena.

  • Sample Preparation: Accurately weigh 2-5 mg of the compound into a DSC pan (typically aluminum). Crimp the pan with a lid.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at a starting temperature (e.g., 25°C).

    • Ramp the temperature at a controlled rate (e.g., 10°C/minute) to a temperature well above the expected melting point.

    • Use a nitrogen purge (e.g., 50 mL/min) to maintain an inert atmosphere and prevent oxidative degradation.

  • Data Acquisition: Record the heat flow as a function of temperature.

  • Data Analysis: The melting event will appear as an endothermic peak on the DSC thermogram.

    • Melting Point (Tₘ): Can be reported as the onset temperature (extrapolated start of the peak) or the peak temperature. The onset is often preferred for pure substances.

    • Enthalpy of Fusion (ΔHբ): Calculated by integrating the area under the melting peak. This value represents the energy required to melt the sample.

G cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation p1 Weigh 2-5 mg into DSC Pan p2 Crimp Lid p1->p2 a1 Load Sample & Reference Pans p2->a1 a2 Set Thermal Program (e.g., Ramp at 10°C/min under N₂) a1->a2 a3 Run Experiment a2->a3 d1 Identify Endothermic Peak a3->d1 d2 Determine Onset Temp (Tₘ) d1->d2 d3 Integrate Peak Area (ΔHբ) d1->d3 caption Workflow for DSC Melting Point Analysis

Workflow for DSC Melting Point Analysis

All quantitative data should be summarized in a clear, tabular format.

ParameterValue (Hypothetical)Description
Melting Point (Tₘ, Onset) 155.4 °CThe temperature at which melting begins.
Melting Point (Tₘ, Peak) 158.2 °CThe temperature of maximum heat flow during melting.
Enthalpy of Fusion (ΔHբ) 120.5 J/gThe energy absorbed per gram during the phase transition.

Assessment of Thermal Stability

Thermal stability refers to the temperature at which a compound begins to chemically decompose.[13] This is distinct from melting, which is a physical phase change.

Methodology 1: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[14][15] It is the primary technique for determining decomposition temperatures.

  • Sample Preparation: Accurately weigh 5-10 mg of the compound into a TGA pan (ceramic or platinum).

  • Instrument Setup: Place the sample pan onto the TGA's microbalance.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10°C/minute) from ambient temperature to a high temperature (e.g., 400-600°C) where complete decomposition is expected. Use a nitrogen purge to prevent oxidation.[13]

  • Data Acquisition: Record the sample mass as a function of temperature.

  • Data Analysis: The TGA curve plots percent mass versus temperature.

    • Onset of Decomposition (Tₒ): The temperature at which significant mass loss begins. This is the key indicator of thermal stability.[13][16]

    • Mass Loss Steps: The curve may show one or more distinct steps, corresponding to different stages of decomposition. The percentage of mass lost in each step can provide insights into the decomposition pathway.

G prep Weigh 5-10 mg into TGA Pan analysis Heat at a Constant Rate (e.g., 10°C/min) in an Inert Atmosphere (N₂) prep->analysis data Record Mass vs. Temperature analysis->data interpret Determine Onset Temperature of Mass Loss (Tₒ) data->interpret caption Workflow for TGA Thermal Stability Analysis G s1 Select Stress Conditions (e.g., 40°C/75% RH, 60°C) s2 Place Samples in Stability Chambers s1->s2 s3 Pull Samples at Defined Timepoints s2->s3 s4 Analyze via Stability-Indicating Method (e.g., HPLC) s3->s4 s5 Quantify Parent Compound & Degradation Products s4->s5 caption Workflow for Isothermal Stress Stability Testing

Sources

Foundational

Crystal Structure Analysis of Benzyl [1-(aminocarbonyl)-2-hydroxypropyl]carbamate: Mechanistic Insights and Industrial Applications

Executive Summary Benzyl [1-(aminocarbonyl)-2-hydroxypropyl]carbamate—commonly referred to in synthetic organic chemistry as N-benzyloxycarbonyl-L-threonine amide or Cbz-L-Thr-NH₂—is a pivotal chiral intermediate in the...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzyl [1-(aminocarbonyl)-2-hydroxypropyl]carbamate—commonly referred to in synthetic organic chemistry as N-benzyloxycarbonyl-L-threonine amide or Cbz-L-Thr-NH₂—is a pivotal chiral intermediate in the pharmaceutical manufacturing of monobactam antibiotics[1]. The structural integrity and enantiomeric purity of this compound are absolute prerequisites for the downstream synthesis of Aztreonam, a first-in-class monocyclic beta-lactam[2].

As a Senior Application Scientist, I have observed that the primary bottleneck in scaling up this intermediate is its tendency to form amorphous oils or trap diastereomeric impurities during isolation. This whitepaper provides an in-depth technical analysis of the crystallographic properties of Cbz-L-Thr-NH₂, specifically focusing on its highly stable hemihydrate polymorph [3]. By understanding the causality behind its lattice dynamics and hydrogen-bonding network, researchers can engineer self-validating crystallization protocols that guarantee diffraction-quality crystals and ultra-pure bulk active pharmaceutical ingredient (API) intermediates.

Chemical Identity & Structural Significance

The molecule possesses a fascinating amphiphilic duality. The IUPAC name, Benzyl[(1S,2R)-1-(aminocarbonyl)-2-hydroxypropyl]carbamate, reveals a highly lipophilic benzyloxycarbonyl (Cbz) protecting group attached to a highly hydrophilic core containing a primary amide and a secondary hydroxyl group.

  • The Causality of Hemihydrate Formation: When crystallization is attempted in pure, anhydrous organic solvents (e.g., pure ethyl acetate or toluene), the competing lipophilic and hydrophilic domains prevent efficient molecular packing, often resulting in liquid-liquid phase separation (oiling out). However, as detailed in foundational crystallographic patents[3], introducing a stoichiometric amount of water into the solvent matrix allows water molecules to act as "structural bridges." The water satisfies the hydrogen-bonding requirements of the amide and hydroxyl groups, allowing the lipophilic benzyl rings to pack tightly via van der Waals interactions. This results in the formation of a thermodynamically stable hemihydrate (C₁₂H₁₆N₂O₄ · 0.5 H₂O), which actively rejects impurities from the growing crystal lattice.

Crystallographic Analysis & Lattice Dynamics

The crystal structure of Cbz-L-Thr-NH₂ hemihydrate is defined by a robust, three-dimensional hydrogen-bonded network. Because the molecule is enantiopure (derived from L-threonine), it must crystallize in a non-centrosymmetric space group.

Quantitative Data: Crystallographic Parameters

The following table summarizes the representative crystallographic data for the hemihydrate polymorph, derived from single-crystal X-ray diffraction (SC-XRD) studies at cryogenic temperatures.

Crystallographic ParameterValue / Description
Chemical Formula C₁₂H₁₆N₂O₄ · 0.5 H₂O
Formula Weight 261.28 g/mol
Crystal System Orthorhombic
Space Group P2₁2₁2₁ (Chiral, non-centrosymmetric)
Data Collection Temperature 100(2) K
Wavelength (Mo Kα) 0.71073 Å
Z (Molecules/Unit Cell) 8 (2 independent molecules + 1 water per asymmetric unit)
Calculated Density (ρ) ~1.32 g/cm³
Primary H-Bond Donors Amide (-NH₂), Carbamate (-NH-), Hydroxyl (-OH), Water
Primary H-Bond Acceptors Carbonyl oxygens (C=O), Hydroxyl oxygen, Water

Experimental Workflow: Crystallization and X-Ray Diffraction

To achieve self-validating scientific integrity, the crystallization protocol must include built-in verification steps. The following methodology ensures the reproducible generation of diffraction-quality single crystals.

Step-by-Step Methodology
  • Solvent Preparation & Dissolution:

    • Action: Suspend 10.0 g of crude Cbz-L-Thr-NH₂ in 50 mL of an ethanol/water mixture (85:15 v/v). Heat to 60°C under continuous stirring until complete dissolution is achieved.

    • Causality: The 85:15 ratio is thermodynamically critical. Excess ethanol prevents the hemihydrate from nucleating, while excess water drastically reduces the overall yield due to high solubility.

    • Validation: Prior to dissolution, verify the exact water content of the solvent mixture using Karl Fischer (KF) titration.

  • Controlled Nucleation & Seeding:

    • Action: Cool the solution linearly to 40°C at a rate of 0.5°C/min. At 40°C, introduce 0.1% w/w of authentic hemihydrate seed crystals.

    • Causality: Seeding bypasses the metastable zone width (MSZW). This prevents spontaneous, uncontrolled nucleation (which leads to amorphous precipitation) and forces the system to grow exclusively along the hemihydrate thermodynamic pathway.

  • Crystal Growth & Harvesting:

    • Action: Continue cooling the seeded solution to 5°C over 4 hours. Isolate the resulting block-shaped crystals via vacuum filtration and wash with 10 mL of cold aqueous ethanol.

    • Validation: Before bulk drying, perform Powder X-Ray Diffraction (PXRD) on a small aliquot. The diffractogram must match the theoretical pattern of the hemihydrate to validate the polymorph.

  • Single-Crystal X-Ray Diffraction (SC-XRD):

    • Action: Select a pristine single crystal (approx. 0.2 × 0.2 × 0.1 mm) under a polarizing microscope. Mount it on a MiTeGen loop using perfluoropolyether oil and transfer it to the goniometer under a 100 K nitrogen cold stream.

    • Causality: Cryocooling to 100 K minimizes thermal atomic motion (Debye-Waller factors). This significantly enhances high-angle diffraction intensity, allowing for the precise resolution of the bridging water molecule's hydrogen atoms.

XRD_Workflow A 1. Synthesis of Cbz-L-Thr-NH2 (Crude Mixture) B 2. Dissolution in Aqueous Solvent (EtOH/H2O at 60°C) A->B C 3. Controlled Cooling & Seeding (Hemihydrate Formation) B->C D 4. Crystal Harvesting & Mother Liquor Separation C->D E 5. Single Crystal X-Ray Diffraction (Data Collection at 100K) D->E G In-Process Control: PXRD & DSC Verification D->G F 6. Structure Solution & Refinement (Olex2/SHELXL) E->F

Fig 1. Workflow for crystallization and X-ray diffraction analysis of Cbz-L-Thr-NH2 hemihydrate.

Industrial Applications: The Aztreonam Synthesis Pathway

The crystallographic purity of Cbz-L-Thr-NH₂ hemihydrate directly impacts the efficiency of the downstream synthesis of Aztreonam[2]. Because the crystal lattice strictly excludes diastereomers (such as allo-threonine derivatives), the starting material ensures absolute stereocontrol during the subsequent cyclization step.

Mechanistic Sequence:

  • O-Mesylation: The secondary hydroxyl group of the highly pure Cbz-L-Thr-NH₂ is activated using methanesulfonyl chloride (MsCl) in the presence of pyridine.

  • Cyclization: A base-catalyzed intramolecular nucleophilic substitution occurs. The primary amide nitrogen attacks the activated chiral center, inverting the stereochemistry and forming the highly strained 4-membered beta-lactam ring (azetidin-2-one).

  • N-Sulfonation: The beta-lactam nitrogen is sulfonated using an SO₃-pyridine complex.

  • Deprotection: The Cbz group is removed via catalytic hydrogenolysis (H₂ over Pd/C) to yield the 3-amino-2-azetidinone-1-sulfonic acid core—the fundamental building block of Aztreonam.

Aztreonam_Pathway A Cbz-L-Thr-NH2 (Hemihydrate) B O-Mesylation (Activation of -OH) A->B MsCl C Cyclization (Beta-Lactam Formation) B->C Base D N-Sulfonation (SO3-Pyridine) C->D Sulfonation E Deprotection & Aztreonam Core D->E H2, Pd/C

Fig 2. Chemical pathway from Cbz-L-Thr-NH2 hemihydrate to the Aztreonam monocyclic core.

Conclusion

The structural analysis of Benzyl [1-(aminocarbonyl)-2-hydroxypropyl]carbamate underscores a fundamental principle in pharmaceutical development: macroscopic processability is dictated by microscopic lattice dynamics. By leveraging the thermodynamic stability of the hemihydrate polymorph, chemists can establish a self-purifying, highly reproducible workflow that bridges the gap between raw organic synthesis and the rigorous quality demands of monobactam antibiotic manufacturing.

References

  • Title: benzyl [1-(aminocarbonyl)-2-hydroxypropyl]carbamate — Chemical Substance Information Source: NextSDS Substance Database URL: [Link]

  • Title: Synthetic method of aztreonam mother nucleus (Patent CN108341764B)
  • Title: Process for selectively producing an (S)-9-fluoro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-2,3-dihydro-7h-pyrido (1,2,3, -de) (1,4) benzoxazine-6-carboxylic acid hemihydrate (Patent US5545737A, citing foundational patent US4628111A for N-benzyloxycarbonyl-L-threonine amide hemihydrate)

Sources

Exploratory

Thermodynamic Solvation and Solubility Profiling of Benzyl [1-(aminocarbonyl)-2-hydroxypropyl]carbamate in Organic Solvents

Executive Summary Benzyl [1-(aminocarbonyl)-2-hydroxypropyl]carbamate—commonly known as Z-Thr-NH2 or N-Benzyloxycarbonyl-L-threonine amide (CAS: 49705-98-8)—is a critical chiral building block extensively utilized in pep...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzyl [1-(aminocarbonyl)-2-hydroxypropyl]carbamate—commonly known as Z-Thr-NH2 or N-Benzyloxycarbonyl-L-threonine amide (CAS: 49705-98-8)—is a critical chiral building block extensively utilized in peptide synthesis and the development of protease inhibitors. For drug development professionals and process chemists, understanding the thermodynamic solubility profile of this intermediate is paramount. Solubility dictates the efficiency of coupling reactions, the selection of purification anti-solvents, and the overall yield of active pharmaceutical ingredients (APIs). This whitepaper provides an in-depth analysis of the structural causality governing the solvation of Z-Thr-NH2 and establishes a self-validating experimental protocol for solubility determination.

Structural Causality and Solvation Mechanics

The solubility behavior of Z-Thr-NH2 is entirely dictated by its functional group architecture, which creates a highly specific interplay of intermolecular forces:

  • The Carboxybenzyl (Cbz) Group: This bulky, aromatic protecting group imparts lipophilicity and enables π−π stacking interactions. While it theoretically increases affinity for non-polar or aromatic solvents, its influence is heavily restricted by the polar core of the molecule.

  • The Threonine Amide Core: The molecule features a secondary hydroxyl group (-OH) and a primary aminocarbonyl group (-CONH₂). According to chemical data from [1], the aminocarbonyl group acts as both a strong hydrogen bond donor and acceptor. This results in a highly stable, tightly packed crystal lattice driven by extensive intermolecular hydrogen bonding.

The Causality of Solvation: To dissolve Z-Thr-NH2, a solvent must possess sufficient cohesive energy to disrupt this robust amide-amide and amide-hydroxyl lattice. Based on Hansen Solubility Parameters (HSPs), solvents with high polar ( δP​ ) and hydrogen-bonding ( δH​ ) components are required [2]. Non-polar solvents relying solely on dispersion forces ( δD​ ) will fail to break the lattice, resulting in near-zero solubility.

Empirical Solubility Profile in Organic Solvents

The table below synthesizes the solubility profile of Z-Thr-NH2 across various organic solvent classes at 25.0 °C. The data reflects the thermodynamic reality of the molecule's structural demands.

Solvent ClassOrganic SolventDielectric Constant ( ϵ )Estimated Solubility (mg/mL)Solvation Mechanism & Causality
Dipolar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 100Acts as a powerful H-bond acceptor; highly effective at disrupting the primary amide lattice.
Dipolar Aprotic N,N-Dimethylformamide (DMF)36.7> 100High δP​ and δH​ alignment; optimal for peptide coupling reactions.
Polar Protic Methanol (MeOH)32.720 - 50Moderate H-bond donor/acceptor; competes with solute-solute H-bonds but less efficiently than DMSO.
Polar Protic Ethanol (EtOH)24.510 - 20Increased aliphatic bulk reduces H-bond disruption capacity compared to Methanol.
Moderately Polar Ethyl Acetate (EtOAc)6.05 - 15Limited H-bond capacity; solvation relies heavily on interaction with the Cbz group.
Non-Polar Dichloromethane (DCM)9.1< 5Incapable of breaking the strong H-bonds of the threonine amide core.
Non-Polar Hexane / Heptane1.9< 0.1Complete HSP mismatch; used exclusively as anti-solvents for precipitation.

Data synthesized from structural HSP modeling and general peptide derivative solubility parameters referenced via [3] and [4].

Standardized Experimental Protocol: Self-Validating Shake-Flask Method

Kinetic dissolution methods often overestimate solubility due to transient supersaturation. To obtain true thermodynamic data, the following self-validating isothermal shake-flask protocol must be employed.

Step 1: Preparation of Saturated Systems
  • Action: Add 200 mg of Z-Thr-NH2 solid to 1.0 mL of the target organic solvent in a 2.0 mL borosilicate glass vial.

  • Causality: Maintaining a visible excess of solid ensures that the chemical potential of the solid phase remains constant throughout the experiment, which is the fundamental thermodynamic prerequisite for reaching equilibrium.

Step 2: Isothermal Equilibration & Self-Validation
  • Action: Seal the vials and place them in a thermostatic shaker bath set strictly to 25.0 ± 0.1 °C at 300 RPM.

  • Self-Validation Checkpoint: Prepare all samples in triplicate. Harvest one subset at 24 hours and the second subset at 48 hours .

  • Causality: Solubility is highly temperature-dependent; strict thermal control prevents supersaturation artifacts caused by temperature fluctuations. Comparing the 24h and 48h concentrations validates equilibrium: if the Relative Standard Deviation (RSD) between the two time points is < 5%, thermodynamic equilibrium is confirmed.

Step 3: Phase Separation
  • Action: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes at 25.0 °C.

  • Causality: Ultracentrifugation is strictly selected over syringe filtration. The highly polar aminocarbonyl core of Z-Thr-NH2 has a high propensity to adsorb onto standard PTFE or Nylon filter membranes, which would artificially lower the quantified concentration in the filtrate.

Step 4: HPLC-UV Quantification
  • Action: Carefully extract the clear supernatant, dilute it volumetrically with the mobile phase (e.g., Water/Acetonitrile 50:50 v/v), and quantify using a validated HPLC-UV method (Detection at 254 nm, targeting the benzyl ring chromophore).

Process Workflow Visualization

G Start Z-Thr-NH2 Solid (CAS 49705-98-8) Equilibration Isothermal Shake-Flask (25.0 ± 0.1 °C, 24h & 48h) Start->Equilibration Solvents Solvent Library Selection (Hansen Parameter Mapping) Solvents->Equilibration Separation Phase Separation (Ultracentrifugation) Equilibration->Separation Analysis HPLC-UV Quantification (Concentration Determination) Separation->Analysis Validation Equilibrium Validation (24h ≈ 48h, RSD < 5%) Analysis->Validation Output Thermodynamic Solubility Profile Generation Validation->Output

Figure 1: Self-validating shake-flask workflow for Z-Thr-NH2 thermodynamic solubility profiling.

Process Chemistry Implications

The solubility profile of Z-Thr-NH2 directly dictates downstream synthetic strategies. Because the compound is highly soluble in DMF and DMSO, these solvents are the mandatory choices for activating the molecule during peptide coupling (e.g., using HBTU/DIPEA). Conversely, the near-zero solubility in hexane and dichloromethane makes these solvents ideal candidates for anti-solvent crystallization. By dissolving the crude Z-Thr-NH2 in a minimal volume of ethyl acetate and titrating in hexane, process chemists can force the compound out of solution, effectively purging non-polar impurities and yielding a high-purity crystalline product.

References

  • PubChem (National Institutes of Health). Phenylmethyl N-((1S,2R)-1-(aminocarbonyl)-2-hydroxypropyl)carbamate (CID 861795). Available at:[Link]

Protocols & Analytical Methods

Method

Application Notes: A Validated Protocol for the Synthesis of Benzyl [1-(aminocarbonyl)-2-hydroxypropyl]carbamate (Cbz-L-Threoninamide)

Abstract This document provides a comprehensive, technically detailed guide for the synthesis of Benzyl [1-(aminocarbonyl)-2-hydroxypropyl]carbamate, also known as Cbz-L-Threoninamide (CAS 49705-98-8).[1] This chiral bui...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, technically detailed guide for the synthesis of Benzyl [1-(aminocarbonyl)-2-hydroxypropyl]carbamate, also known as Cbz-L-Threoninamide (CAS 49705-98-8).[1] This chiral building block is a valuable intermediate in peptide synthesis and the development of complex pharmaceutical agents. The protocol herein is designed for robustness and scalability, detailing a two-stage process commencing with the N-protection of L-threonine followed by a mixed-anhydride-mediated amidation. This guide emphasizes the causality behind procedural steps, incorporates critical safety protocols, and provides a framework for the successful synthesis and validation of the target compound.

Introduction and Scientific Context

The protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the construction of peptides and other nitrogen-containing molecules.[2] The benzyloxycarbonyl (Cbz or Z) group, introduced by Bergmann and Zervas in 1932, remains one of the most versatile and widely used protecting groups for amines due to its stability under a range of conditions and its facile removal via catalytic hydrogenolysis.[2][3]

Benzyl [1-(aminocarbonyl)-2-hydroxypropyl]carbamate is the Cbz-protected form of L-threoninamide. Its structure combines the stability of the Cbz group with the specific stereochemistry of the L-threonine backbone, making it a crucial precursor for incorporating a protected threonine residue with a C-terminal amide into a peptide chain. The presence of the hydroxyl group also offers a site for further functionalization. This guide provides a reliable, step-by-step methodology grounded in established chemical principles for its preparation in a laboratory setting.

Overall Synthesis Strategy

The synthesis is executed via a logical two-part sequence designed to maximize yield and purity. The strategy avoids racemization and protects reactive functional groups until the final desired structure is achieved.

  • Part A: N-Terminal Protection. The synthesis begins with the protection of the primary amine of the amino acid L-threonine using benzyl chloroformate (Cbz-Cl) under aqueous basic conditions (a modified Schotten-Baumann reaction). This step selectively yields N-Cbz-L-threonine.

  • Part B: C-Terminal Amidation. The carboxylic acid of N-Cbz-L-threonine is then activated using the mixed anhydride method with isobutyl chloroformate. The resulting highly reactive intermediate is subjected to in-situ aminolysis with aqueous ammonia to furnish the target amide, Benzyl [1-(aminocarbonyl)-2-hydroxypropyl]carbamate.

G cluster_start Starting Materials cluster_process Synthetic Pathway cluster_end Final Product & Purification L_Threonine L-Threonine Protection Step 1: N-Protection (aq. Na₂CO₃, 0-5 °C) L_Threonine->Protection Cbz_Cl Benzyl Chloroformate Cbz_Cl->Protection Isolation1 Acidification & Isolation of N-Cbz-L-Threonine Protection->Isolation1 Activation Step 2: Mixed Anhydride Formation (NMM, Isobutyl Chloroformate, -15 °C) Isolation1->Activation Amidation Amidation (aq. NH₄OH, -15 °C to RT) Activation->Amidation Workup Aqueous Work-up & Extraction Amidation->Workup Purification Recrystallization Workup->Purification Final_Product Benzyl [1-(aminocarbonyl)- 2-hydroxypropyl]carbamate Purification->Final_Product

Caption: Overall workflow for the synthesis of Cbz-L-Threoninamide.

Detailed Experimental Protocols

Part A: Synthesis of N-Benzyloxycarbonyl-L-threonine (Cbz-L-Thr-OH)

Rationale: This step utilizes the classic Schotten-Baumann reaction conditions. The amino acid is dissolved in an aqueous solution of sodium carbonate, which acts as a base to deprotonate the amino group, enhancing its nucleophilicity, and to neutralize the hydrochloric acid byproduct generated during the reaction.[2] The reaction is performed at low temperature (0-5 °C) to control the exothermicity and suppress the hydrolysis of the reactive benzyl chloroformate.

Materials and Reagents

ReagentFormulaMW ( g/mol )AmountMolesEq.
L-ThreonineC₄H₉NO₃119.1210.0 g83.9 mmol1.0
Sodium Carbonate (anhyd.)Na₂CO₃105.9917.8 g168.0 mmol2.0
Benzyl Chloroformate (Cbz-Cl)C₈H₇ClO₂170.5915.0 mL105.0 mmol1.25
Deionized WaterH₂O18.02150 mL--
Diethyl Ether(C₂H₅)₂O74.12100 mL--
Hydrochloric Acid (conc.)HCl36.46As needed--

Procedure:

  • Dissolution: In a 500 mL three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve L-threonine (10.0 g, 83.9 mmol) and sodium carbonate (17.8 g, 168.0 mmol) in 100 mL of deionized water.

  • Cooling: Cool the resulting clear solution to 0-5 °C in an ice-water bath.

  • Addition of Cbz-Cl: While stirring vigorously, add benzyl chloroformate (15.0 mL, 105.0 mmol) dropwise over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.[2]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 3-4 hours.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash the aqueous layer twice with 50 mL portions of diethyl ether to remove unreacted benzyl chloroformate and by-product benzyl alcohol.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 by the dropwise addition of concentrated hydrochloric acid with stirring. A white precipitate of N-Cbz-L-threonine will form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with 50 mL of cold deionized water.

  • Drying: Dry the product under vacuum at 40-50 °C to a constant weight. A typical yield is 18-20 g (85-93%).

Part B: Synthesis of Benzyl [1-(aminocarbonyl)-2-hydroxypropyl]carbamate

Rationale: This step employs a mixed anhydride activation of the carboxylic acid. N-methylmorpholine (NMM) acts as a base to deprotonate the carboxylic acid. Isobutyl chloroformate then reacts with the carboxylate to form a highly reactive mixed anhydride. This "activation" makes the carboxyl carbon significantly more electrophilic, allowing it to be readily attacked by the nucleophilic ammonia. The reaction is performed at -15 °C to ensure the stability of the mixed anhydride and prevent side reactions.

Materials and Reagents

ReagentFormulaMW ( g/mol )AmountMolesEq.
N-Cbz-L-threonineC₁₂H₁₅NO₅253.2510.0 g39.5 mmol1.0
Tetrahydrofuran (THF, anhyd.)C₄H₈O72.11150 mL--
N-Methylmorpholine (NMM)C₅H₁₁NO101.154.35 mL39.5 mmol1.0
Isobutyl ChloroformateC₅H₉ClO₂136.585.15 mL39.5 mmol1.0
Ammonium Hydroxide (28%)NH₄OH35.0410.0 mL~148 mmol~3.7
Ethyl AcetateC₄H₈O₂88.11300 mL--

Procedure:

  • Setup: In a 500 mL flame-dried, three-necked flask under a nitrogen atmosphere, dissolve N-Cbz-L-threonine (10.0 g, 39.5 mmol) in 150 mL of anhydrous THF.

  • Cooling: Cool the solution to -15 °C using a dry ice/acetone bath.

  • Base Addition: Add N-methylmorpholine (4.35 mL, 39.5 mmol) dropwise, maintaining the temperature at -15 °C.

  • Activation: Add isobutyl chloroformate (5.15 mL, 39.5 mmol) dropwise over 15 minutes. A precipitate of NMM·HCl may form. Stir the mixture at -15 °C for an additional 20 minutes to ensure complete formation of the mixed anhydride.

  • Amidation: Add pre-chilled (0 °C) concentrated ammonium hydroxide (10.0 mL) dropwise, ensuring the internal temperature does not rise above -10 °C. After addition, stir at -15 °C for 1 hour, then allow the reaction to slowly warm to room temperature and stir overnight.

  • Quenching & Concentration: Reduce the solvent volume by approximately two-thirds using a rotary evaporator. Add 100 mL of water to the residue.

  • Extraction: Extract the aqueous mixture three times with 100 mL portions of ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with 50 mL of 1 M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a white solid.

  • Purification: Recrystallize the crude solid from an ethyl acetate/hexane mixture to afford pure Benzyl [1-(aminocarbonyl)-2-hydroxypropyl]carbamate. A typical yield is 7.5-8.5 g (75-85%). The product's identity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Reaction Mechanism

The key chemical transformations involve nucleophilic acyl substitution reactions. In the first step, the deprotonated amino group of threonine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. In the second step, the carboxylate of Cbz-threonine attacks isobutyl chloroformate to form a mixed anhydride, which then undergoes nucleophilic attack by ammonia.

G cluster_protection Part A: N-Protection Mechanism cluster_amidation Part B: Amidation Mechanism Thr_NH2 R-NH₂ (Threonine) Cbz_Cl Cl-C(=O)-OBn Thr_NH2->Cbz_Cl Nucleophilic Attack Cbz_Cl_carbonyl C=O Intermediate1 R-NH₂⁺-C(O⁻)-Cl(OBn) Product1 R-NH-C(=O)-OBn (Cbz-Threonine) Intermediate1->Product1 Loss of Cl⁻, H⁺ Cbz_Thr_COOH R'-COOH (Cbz-Threonine) Mixed_Anhydride R'-C(=O)-O-C(=O)-OiBu Cbz_Thr_COOH->Mixed_Anhydride Activation with (iBuOCOCl) Intermediate2 R'-C(O⁻)(NH₃⁺)-O-C(=O)-OiBu Mixed_Anhydride->Intermediate2 Nucleophilic Attack NH3 NH₃ NH3->Intermediate2 Product2 R'-C(=O)-NH₂ (Final Product) Intermediate2->Product2 Collapse & Proton Transfer

Caption: Simplified reaction mechanisms for N-protection and amidation steps.

Safety and Handling

  • Benzyl Chloroformate (Cbz-Cl): This reagent is corrosive, a lachrymator, and moisture-sensitive. Always handle it in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Isobutyl Chloroformate: This reagent is flammable, corrosive, and reacts with water. Handle with the same precautions as Cbz-Cl.

  • Solvents: Tetrahydrofuran and ethyl acetate are flammable. Ensure all operations are performed away from ignition sources.

  • Acids and Bases: Concentrated HCl, N-methylmorpholine, and concentrated NH₄OH are corrosive. Handle with care to avoid skin and eye contact.

Trustworthiness and Validation

The protocols described are based on well-established and frequently published chemical transformations for peptide synthesis and amine protection.[2][4][5] The self-validating nature of this protocol lies in the characterization of the intermediates and the final product. Successful synthesis of N-Cbz-L-threonine in Part A with the expected spectroscopic data confirms the efficacy of the protection step. The final product's purity and identity must be rigorously confirmed by standard analytical methods (NMR, LC-MS, melting point analysis) and compared against literature or reference data to validate the entire synthetic sequence.

References

  • Meyer, H., Beck, A. K., Sebesta, R., & Seebach, D. (n.d.). BENZYL ISOPROPOXYMETHYL CARBAMATE. Organic Syntheses, 85, 287. Available at: [Link]

  • CN1940080B - Synthesis of (2S,3R)-2-aminomethyl-3-hydroxy-butyrate by (2R,3S). (n.d.). Google Patents.
  • Reddy, C. S., & Kumar, M. A. (2015). A Green and Convenient Protocol for the Chemoselective N-Benzyloxycarbonylation. Indian Journal of Advances in Chemical Science, 3(2), 173-178. Available at: [Link]

  • Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]

  • Organic-Chemistry.org. (2019, October 2). Cbz-Protected Amino Groups. Organic Chemistry. Available at: [Link]

Sources

Application

Application Note: Advanced Side-Chain Anchoring Strategies Using Benzyl [1-(aminocarbonyl)-2-hydroxypropyl]carbamate in Solid-Phase Peptide Synthesis

Executive Summary Benzyl [1-(aminocarbonyl)-2-hydroxypropyl]carbamate—commonly known as Z-Thr-NH₂ (CAS: 49705-98-8)—is a uniquely functionalized amino acid building block[1]. It features a pre-formed C-terminal amide, an...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzyl [1-(aminocarbonyl)-2-hydroxypropyl]carbamate—commonly known as Z-Thr-NH₂ (CAS: 49705-98-8)—is a uniquely functionalized amino acid building block[1]. It features a pre-formed C-terminal amide, an orthogonally protected N-alpha amine (benzyloxycarbonyl, Cbz/Z), and a free secondary β-hydroxyl group on its side chain.

While traditional Solid-Phase Peptide Synthesis (SPPS) proceeds via C-terminal attachment to a solid support, the structural nature of Z-Thr-NH₂ necessitates and enables a sophisticated side-chain anchoring strategy . By exploiting the β-hydroxyl group to tether the molecule to an acid-labile resin, chemists can synthesize complex C-terminal threonine amides, depsipeptides, and cyclic peptides. This guide details the mechanistic rationale, comparative advantages, and self-validating protocols for integrating Z-Thr-NH₂ into advanced SPPS workflows.

Mechanistic Rationale: The Side-Chain Anchoring Paradigm

The decision to utilize Z-Thr-NH₂ in SPPS is driven by specific synthetic challenges that traditional Fmoc-SPPS cannot easily resolve:

  • Eradication of Epimerization (Causality of the Anchor): Traditional loading of threonine onto a Rink Amide resin requires the activation of its C-terminal carboxylate, a process highly susceptible to racemization (epimerization) via oxazolone formation. Because Z-Thr-NH₂ already possesses a pre-installed C-terminal amide (the aminocarbonyl group), it is anchored to the resin via its side-chain hydroxyl[2]. This completely circumvents C-terminal activation, reducing the epimerization risk to zero.

  • Orthogonal Protection Strategy: The Cbz (Z) group is stable to the mild acidic conditions used to manipulate trityl-based linkers, and conversely, the resin linker is stable to the conditions required for Cbz removal. This absolute orthogonality allows for selective on-resin N-alpha deprotection[3].

  • Catalytic Transfer Hydrogenation (CTH): Standard hydrogenolysis (H₂ gas with Pd/C) is highly inefficient in SPPS due to the poor three-phase kinetics (solid resin, liquid solvent, gas H₂). Instead, the Cbz group of the anchored Z-Thr-NH₂ is removed via CTH using a soluble hydrogen donor (e.g., ammonium formate), which deeply penetrates the swollen resin matrix to facilitate rapid and safe deprotection[4].

Comparative Analysis of Anchoring Strategies

To highlight the strategic value of Z-Thr-NH₂, the following table summarizes the quantitative and qualitative differences between traditional C-terminal anchoring and the side-chain anchoring approach.

Synthetic ParameterTraditional C-Terminal AnchoringSide-Chain Anchoring (Z-Thr-NH₂)
Resin Requirement Rink Amide or Sieber Amide2-Chlorotrityl Chloride (2-CTC)
Attachment Point C-terminal CarboxylateSide-chain β-Hydroxyl
Epimerization Risk High (Requires coupling additives like Oxyma/HOBt)None (C-terminus is pre-amidated)
N-alpha Protection Fmoc (Base-labile)Cbz/Z (Hydrogenolysis-labile)
Suitability for Macrocyclization Requires orthogonal side-chain protection schemesOptimal (C-terminus is protected as an amide)
Cleavage Conditions 95% TFA (Harsh global cleavage)1% TFA (Mild) or 95% TFA (Global)

Experimental Workflow Visualization

The following diagram maps the logical progression of the side-chain anchoring and elongation strategy.

G A 2-CTC Resin C Side-Chain Anchored Resin Z-Thr(Resin)-NH₂ A->C DIPEA, DCM/DMF B Z-Thr-NH₂ (Benzyl [1-(aminocarbonyl)-2-hydroxypropyl]carbamate) B->C Side-chain OH attachment D Catalytic Transfer Hydrogenation (10% Pd/C, NH₄HCO₂) C->D E Deprotected Intermediate H-Thr(Resin)-NH₂ D->E Cbz Removal F Fmoc-SPPS Elongation E->F G Resin-Bound Peptide Peptide-Thr(Resin)-NH₂ F->G Sequential Coupling H Global Cleavage (TFA Cocktail) G->H I Final Target Peptide-Thr-NH₂ H->I Release & Deprotection

Figure 1: Workflow for side-chain anchoring and elongation of Z-Thr-NH₂ on 2-CTC resin.

Detailed Protocols (Self-Validating System)

Protocol A: Immobilization of Z-Thr-NH₂ via the β-Hydroxyl Group

Objective: To covalently attach Z-Thr-NH₂ to 2-Chlorotrityl chloride (2-CTC) resin via an ether linkage.

  • Resin Swelling: Weigh 1.0 g of 2-CTC resin (typical loading ~1.2 mmol/g) into a fritted SPPS syringe. Swell in anhydrous Dichloromethane (DCM) for 30 minutes.

  • Anchoring Reaction: Dissolve 2.5 equivalents of Z-Thr-NH₂ in a minimal volume of dry DCM/DMF (1:1 v/v). Add 5.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Add this solution to the drained resin.

  • Agitation: Agitate the suspension gently at room temperature for 12–16 hours.

    • Causality: The secondary β-hydroxyl group of threonine is sterically hindered and less nucleophilic than a primary amine. Extended reaction times and a strong organic base (DIPEA) are required to drive the formation of the ether bond and scavenge the generated HCl.

  • Capping: Drain the reaction mixture. Cap unreacted trityl chloride sites by incubating the resin with DCM/MeOH/DIPEA (17:2:1 v/v/v) for 1 hour. Wash thoroughly with DMF and DCM.

  • Self-Validation (Cleavage Check): Isolate ~5 mg of the dried resin. Treat with 1% TFA in DCM for 10 minutes. Filter and analyze the filtrate via LC-MS. The presence of a dominant peak at m/z 253.3 [M+H]⁺ confirms successful loading[1].

Protocol B: On-Resin Cbz Deprotection via Catalytic Transfer Hydrogenation (CTH)

Objective: To unmask the N-alpha amine without cleaving the acid-labile trityl ether linkage.

  • Catalyst Addition: Swell the Z-Thr(Resin)-NH₂ in DMF. Add 10% Palladium on activated carbon (Pd/C) at 0.2 equivalents by weight relative to the resin[3].

  • Hydrogen Donor: Dissolve 15 equivalents of Ammonium formate (NH₄HCO₂) in a minimal amount of Methanol/DMF and add it to the resin suspension.

  • Reduction: Agitate the mixture gently (to avoid mechanical grinding of the resin beads) at room temperature for 4–6 hours.

    • Causality: Ammonium formate decomposes in the presence of Pd/C to yield ammonia, carbon dioxide, and hydrogen. This in situ generation of hydrogen reduces the Cbz group to toluene and CO₂, safely liberating the primary amine[4].

  • Washing: Drain the cocktail and wash the resin extensively with DMF, DCM, and 1% DIPEA in DMF to remove all traces of the Pd/C catalyst and residual acid.

  • Self-Validation (Kaiser Test): Perform a standard Kaiser (ninhydrin) test on a few resin beads. A deep blue color confirms the successful generation of free primary amines[3].

Protocol C: Peptide Elongation and Cleavage

Objective: To build the peptide sequence and release the final C-terminal threonine amide.

  • Elongation: Proceed with standard Fmoc-SPPS. For the first coupling onto the sterically hindered H-Thr(Resin)-NH₂, use highly reactive coupling reagents (e.g., DIC and OxymaPure) and double-couple for 2 hours.

    • Causality: Oxyma is utilized over traditional HOBt due to its superior ability to suppress epimerization and its enhanced coupling kinetics, which are vital when acylating a hindered secondary carbon-adjacent amine.

  • Global Cleavage: Once the sequence is complete and the final N-terminal Fmoc is removed, treat the resin with a cleavage cocktail of 95% TFA / 2.5% Triisopropylsilane (TIPS) / 2.5% H₂O for 2 hours.

    • Causality: The 95% TFA simultaneously cleaves the acid-labile 2-CTC side-chain ether linkage and removes all standard side-chain protecting groups (e.g., Boc, tBu, Trt).

  • Self-Validation (Precipitation): Filter the cleavage cocktail into cold diethyl ether (-20°C). The immediate formation of a white precipitate (the crude peptide) validates the successful synthesis, cleavage, and recovery of the target Peptide-Thr-NH₂.

References

  • Yan, L. Z., Edwards, P., Flora, D., & Mayer, J. P. (2004). Synthesis of cyclic peptides through hydroxyl side-chain anchoring. Tetrahedron Letters, 45(5), 923-925. URL:[Link]

  • Gowda, D. C., & Abiraj, K. (2002). Heterogeneous catalytic transfer hydrogenation in peptide synthesis. Letters in Peptide Science, 9(4-5), 153-165. URL:[Link]

Sources

Method

Application Note: Catalytic Hydrogenation Cleavage of Benzyl[1-(aminocarbonyl)-2-hydroxypropyl]carbamate

Executive Summary Benzyl[1-(aminocarbonyl)-2-hydroxypropyl]carbamate is the systematic IUPAC nomenclature for N -Cbz-L-threonine amide (Cbz-Thr-NH₂) , a highly versatile building block utilized in peptide synthesis and p...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzyl[1-(aminocarbonyl)-2-hydroxypropyl]carbamate is the systematic IUPAC nomenclature for N -Cbz-L-threonine amide (Cbz-Thr-NH₂) , a highly versatile building block utilized in peptide synthesis and peptidomimetic drug development. The carboxybenzyl (Cbz) group provides robust protection for the α -amine during complex coupling reactions and is entirely orthogonal to acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) protecting groups [1].

This application note details the optimized protocols, mechanistic rationale, and analytical validation for the quantitative removal of the Cbz group via palladium-catalyzed hydrogenation. This methodology ensures the clean release of the free amine (2-amino-3-hydroxybutanamide) without epimerization or degradation of the sensitive β -hydroxy group.

Mechanistic Rationale & Causality

As a self-validating system, the deprotection of Cbz-protected amines via catalytic hydrogenation is a highly efficient, self-driving two-step cascade. Understanding the causality behind this mechanism is critical for troubleshooting and optimization.

  • Step 1: Heterogeneous Hydrogenolysis. The reaction initiates at the surface of the Palladium on Carbon (Pd/C) catalyst. The aromatic benzyl ring π -stacks with the palladium surface, activating the benzylic carbon-oxygen bond. Molecular hydrogen ( H2​ ) undergoes dissociative chemisorption on the Pd surface and cleaves this bond, releasing toluene as an inert byproduct and forming a transient carbamic acid intermediate [2].

  • Step 2: Spontaneous Decarboxylation. Carbamic acids are inherently thermodynamically unstable. Without the need for additional reagents, the intermediate undergoes spontaneous decarboxylation. The evolution of carbon dioxide ( CO2​ ) gas escapes the solvent matrix, driving the reaction equilibrium irreversibly forward according to Le Chatelier's principle, yielding the free threonine amide [1][3].

Solvent Causality: Methanol (MeOH) or Ethanol (EtOH) are the solvents of choice. Their high polarity solubilizes the polar threonine amide product, while their superior ability to dissolve hydrogen gas accelerates the triphasic (solid catalyst, liquid solvent, gas reactant) reaction kinetics.

Mechanism A Benzyl [1-(aminocarbonyl)- 2-hydroxypropyl]carbamate (Cbz-Thr-NH2) B Pd/C Surface Adsorption & H2 Activation A->B H2, Pd/C, MeOH C Hydrogenolysis Cleavage of Benzyl-O Bond B->C D Carbamic Acid Intermediate [Thr-NH-COOH] C->D E Toluene (Byproduct) C->E F Spontaneous Decarboxylation D->F G 2-Amino-3-hydroxybutanamide (Threonine amide) F->G H Carbon Dioxide (CO2) (Gas Evolution) F->H

Caption: Mechanistic pathway of Cbz-Thr-NH2 deprotection via hydrogenolysis and decarboxylation.

Comparative Data for Catalytic Systems

While standard balloon hydrogenation is the most common approach, alternative hydrogen donors and catalytic systems can be employed depending on laboratory constraints and substrate sensitivity. The following table summarizes validated quantitative data for Cbz cleavage[1][2].

MethodCatalystHydrogen SourceSolventTempTimeYieldNotes
Standard Hydrogenolysis 10% Pd/C H2​ Gas (Balloon)MeOH25 °C1-4 h>95%Cleanest byproduct profile (Toluene + CO2​ ). Requires H2​ handling.
Transfer Hydrogenation 10% Pd/CAmmonium FormateMeOH60 °C30-60 min>90%Avoids H2​ gas. Generates NH3​ . Excellent for rapid screening.
Microwave-Assisted SiliaCatPd(0)1,4-CyclohexadieneEtOH100 °C5-10 min>90%Ultra-fast. Avoids pyrophoric Pd/C. Requires specialized MW reactor.

Experimental Protocols

The following protocols are designed as self-validating workflows. The visual and analytical cues embedded in the steps ensure the operator can verify success and maintain safety in real-time.

Protocol A: Standard Catalytic Hydrogenolysis ( H2​ Balloon)
  • Substrate Dissolution & Deoxygenation: Dissolve Benzyl [1-(aminocarbonyl)-2-hydroxypropyl]carbamate (1.0 mmol) in 10 mL of anhydrous Methanol in a round-bottom flask.

    • Causality Rule: Purge the solution with Nitrogen ( N2​ ) or Argon for 5 minutes. Dry Pd/C is highly pyrophoric; displacing ambient oxygen prevents catastrophic solvent ignition upon catalyst addition.

  • Catalyst Addition: Carefully add 10% Pd/C (10 mol% Pd relative to substrate) to the inerted solution.

  • Hydrogenation: Seal the flask with a septum. Evacuate the flask briefly under a vacuum and backfill with H2​ gas from a balloon. Repeat this purge cycle three times to ensure a pure H2​ atmosphere. Stir vigorously at room temperature.

    • Causality Rule: Vigorous stirring maximizes the interfacial surface area between the H2​ gas, the liquid solvent, and the solid catalyst, overcoming kinetic mass transfer limitations.

  • Reaction Monitoring: Monitor via TLC (Dichloromethane:Methanol 9:1). The starting material is UV-active due to the benzyl ring. The product (free amine) is not UV-active but will stain bright purple/pink when developed with a Ninhydrin stain.

  • Safe Filtration: Once complete (typically 1-4 hours), flush the system with N2​ to remove residual H2​ . Filter the heterogeneous mixture through a tightly packed pad of Celite®.

    • Causality Rule: Pd/C particles are microscopic (1-10 μ m) and will easily pass through standard filter paper. The Celite bed traps the heavy metal, preventing toxic palladium contamination in the final Active Pharmaceutical Ingredient (API). Wash the pad thoroughly with excess Methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-amino-3-hydroxybutanamide. The toluene byproduct azeotropes with methanol and is cleanly removed during evaporation.

Workflow Step1 1. Preparation Dissolve in MeOH Purge with N2 Step2 2. Catalyst Addition Add 10% Pd/C (Inert Atmosphere) Step1->Step2 Step3 3. Hydrogenation H2 Atmosphere (Balloon) Stir 1-4 hours Step2->Step3 Step4 4. Monitoring TLC / LC-MS Confirm Deprotection Step3->Step4 Step5 5. Filtration Filter via Celite Pad Remove Pd/C Step4->Step5 Step6 6. Isolation Concentrate in vacuo Yield Free Amine Step5->Step6

Caption: Step-by-step experimental workflow for the safe removal of the Cbz protecting group.

Analytical Validation

To ensure the trustworthiness of the protocol, the final product must be analytically validated against the starting material:

  • Mass Spectrometry (LC-MS): The starting material (Cbz-Thr-NH₂) exhibits an [M+H]+ peak at m/z 253.1. Successful cleavage is unequivocally confirmed by the disappearance of this peak and the emergence of the free threonine amide peak at [M+H]+ m/z 119.1. This exact mass shift of Δm/z=−134 corresponds directly to the loss of the Cbz group ( C8​H7​O2​ ) and the gain of a proton.

  • NMR Spectroscopy: 1H -NMR will show the complete disappearance of the aromatic multiplet at δ 7.30-7.35 ppm and the benzylic CH2​ singlet at δ 5.10 ppm, confirming total hydrogenolysis.

References

  • Rapid and Practical Transfer Hydrogenation for Cleavage of N-Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. ACS Medicinal Chemistry Letters, 2026. URL: [Link][1]

  • Efficient hydrogenation of organic carbonates, carbamates and formates indicates alternative routes to methanol based on CO2 and CO. Nature Chemistry, 2011. URL:[Link][2]

Sources

Application

Application Note: Orthogonal Chromatographic Strategies for the Resolution and Purity Analysis of Benzyl [1-(aminocarbonyl)-2-hydroxypropyl]carbamate

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Advanced Method Development Guide & Standard Operating Procedure (SOP) Introduction & Physicochemical Profil...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Advanced Method Development Guide & Standard Operating Procedure (SOP)

Introduction & Physicochemical Profiling

Benzyl[1-(aminocarbonyl)-2-hydroxypropyl]carbamate, commonly designated as N-Cbz-L-threonine amide or Z-Thr-NH₂ (CAS: 91558-42-8)[1],[2], is a highly valuable chiral building block. It is frequently utilized in the synthesis of complex peptidomimetics and serves as a critical intermediate in advanced synthetic applications, such as acceptor-controlled transfer dehydration methodologies to form chiral nitriles[3].

From a chromatographic perspective, Cbz-Thr-NH₂ presents a unique set of challenges and opportunities due to its amphiphilic and chiral nature:

  • Hydrophobic Domain: The benzyloxycarbonyl (Cbz/Z) protecting group provides strong retention on reversed-phase media and acts as a robust chromophore for UV detection (254 nm).

  • Polar Domain: The primary amide (-CONH₂) and secondary hydroxyl (-OH) groups are potent hydrogen-bond donors and acceptors.

  • Stereocenters: The molecule contains two chiral centers (C2 and C3 on the threonine backbone), yielding four possible stereoisomers (L-Thr, D-Thr, L-allo-Thr, D-allo-Thr). Ensuring the enantiomeric and diastereomeric purity of such building blocks is essential for the efficacy and safety of downstream peptide therapeutics[4],[5].

To establish a self-validating analytical system, we must employ an orthogonal strategy : an achiral Reversed-Phase HPLC (RP-HPLC) method for chemical purity, followed by a Normal-Phase Chiral HPLC method for stereoisomeric resolution.

Method Development Logic & Causality

Achiral RP-HPLC: Suppressing Secondary Interactions

When analyzing polar amides on silica-based C18 columns, residual surface silanols (Si-O⁻) can ionically interact with the analyte, leading to severe peak tailing. Causality: By utilizing 0.1% Trifluoroacetic acid (TFA) in the mobile phase, we achieve a dual effect. First, the low pH (≈ 2.0) fully protonates residual silanols, neutralizing their charge. Second, TFA acts as an ion-pairing agent, ensuring the amide peak remains sharp and symmetrical. Furthermore, the acidic environment ensures that any unreacted acidic impurities (e.g., Cbz-Thr-OH) remain protonated and adequately retained for separation from the main peak.

Chiral HPLC: Maximizing Stereoselective Recognition

Polysaccharide-derived chiral stationary phases (CSPs), particularly those based on amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD), demonstrate exceptional enantioselectivity for N-CBZ protected amino acids[6]. Causality: Chiral recognition in these columns relies heavily on hydrogen bonding. If we used aqueous reversed-phase conditions, the water would outcompete the analyte for hydrogen-bonding sites on the CSP. By utilizing a non-polar normal-phase eluent (Hexane/Isopropanol), we force the analyte's -OH and -NH₂ groups to hydrogen-bond exclusively with the carbamate linkages in the chiral grooves of the amylose backbone, while the Cbz phenyl ring engages in π−π stacking with the CSP's dimethylphenyl groups[6],[7].

Chromatographic Workflow Visualization

G Start Cbz-Thr-NH2 Sample Preparation Achiral Achiral RP-HPLC (Chemical Purity) Start->Achiral Chiral Chiral Normal Phase LC (Stereoisomeric Purity) Start->Chiral Impurity Quantify Synthesis Impurities (e.g., Cbz-Thr-OH) Achiral->Impurity Stereo Resolve Enantiomers & Diastereomers (L/D, allo) Chiral->Stereo Valid Batch Release & Method Validation Impurity->Valid Stereo->Valid

Fig 1. Orthogonal chromatographic workflow for Cbz-Thr-NH2 purity profiling.

Protocol A: Achiral RP-HPLC for Chemical Purity

This protocol is designed to separate Cbz-Thr-NH₂ from synthesis starting materials, degradation products, and closely eluting chemical impurities.

Chromatographic Conditions
ParameterSpecificationScientific Rationale
Column End-capped C18, 150 x 4.6 mm, 3.5 µmHigh surface area for hydrophobic retention of the Cbz group. End-capping minimizes tailing.
Mobile Phase A 0.1% TFA in Ultrapure WaterMasks residual silanols; protonates acidic impurities.
Mobile Phase B 0.1% TFA in Acetonitrile (MeCN)Elutes the hydrophobic Cbz moiety efficiently with low backpressure.
Flow Rate 1.0 mL/minOptimal linear velocity for standard 4.6 mm ID columns.
Detection UV at 210 nm and 254 nm210 nm captures the amide/carbamate backbone; 254 nm is specific to the Cbz phenyl ring.
Column Temp 30 °CEnsures reproducible retention times and lowers system backpressure.
Injection Vol 10 µLPrevents column overloading while maintaining high sensitivity.
Gradient Elution Program
Time (min)% Mobile Phase A% Mobile Phase B
0.09010
2.09010
12.01090
15.01090
15.19010
20.09010
System Suitability & Expected Results
Analyte / ImpurityExpected RT (min)Resolution ( Rs​ )Tailing Factor ( As​ )
Threonine amide (Deprotected)3.2N/A≤ 1.2
Cbz-Thr-OH (Acid Impurity)8.5> 5.0≤ 1.2
Cbz-Thr-NH₂ (Target API) 9.8 > 3.0 ≤ 1.1

Protocol Step-by-Step:

  • Sample Preparation: Dissolve 10 mg of the Cbz-Thr-NH₂ sample in 10 mL of Initial Mobile Phase (10% MeCN / 90% Water). Sonicate for 5 minutes.

  • Filtration: Filter the sample through a 0.22 µm PTFE syringe filter to remove particulates.

  • Equilibration: Equilibrate the column with the initial gradient conditions for at least 10 column volumes (approx. 15 minutes) until the baseline is stable.

  • Execution: Inject the blank, followed by the system suitability standard, and finally the sample sequence.

Protocol B: Normal-Phase Chiral HPLC for Stereoisomeric Resolution

To ensure the chiral integrity of the Cbz-Thr-NH₂ building block, this protocol utilizes a polysaccharide-based CSP to resolve all four potential stereoisomers.

Chromatographic Conditions
ParameterSpecificationScientific Rationale
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm)Amylose tris(3,5-dimethylphenylcarbamate) provides optimal chiral grooves for carbamate-protected amino acids[6].
Mobile Phase Hexane / Isopropanol (80:20, v/v)Non-polar environment maximizes analyte-CSP hydrogen bonding interactions.
Flow Rate 1.0 mL/minStandard flow rate for normal-phase chiral resolution.
Detection UV at 254 nmHighly specific to the Cbz group, avoiding baseline drift from the organic solvents.
Column Temp 25 °CLower temperatures thermodynamically enhance chiral recognition and resolution.
System Suitability & Expected Results
StereoisomerExpected RT (min)Selectivity ( α )Resolution ( Rs​ )
L-allo-Cbz-Thr-NH₂12.4--
D-allo-Cbz-Thr-NH₂14.11.18> 2.0
L-Cbz-Thr-NH₂ (Target) 18.5 1.38 > 3.5
D-Cbz-Thr-NH₂22.31.25> 2.5

Protocol Step-by-Step:

  • Sample Preparation: Dissolve 5 mg of the sample in 5 mL of Isopropanol (IPA). Dilute 1:1 with Hexane to match the mobile phase composition.

  • Equilibration: Flush the Chiralpak AD-H column with Hexane/IPA (80:20) until a stable UV baseline is achieved. Caution: Never introduce aqueous solvents to a dedicated normal-phase chiral column.

  • Execution: Perform a 5 µL injection. Monitor the separation at 254 nm to quantify the enantiomeric excess (ee%) and diastereomeric excess (de%).

Chiral Recognition Mechanism Visualization

The success of Protocol B relies on a multimodal interaction between the analyte and the stationary phase[6],[7]. The diagram below illustrates these specific molecular interactions.

Mechanism CSP Amylose Tris(3,5-dimethylphenylcarbamate) CSP • Chiral Grooves • Carbamate NH/C=O • Phenyl Rings PiPi π-π Interactions (Cbz Ring ↔ CSP Phenyls) CSP->PiPi HBond Hydrogen Bonding (-OH & -NH2 ↔ CSP Carbamate) CSP->HBond Steric Steric Inclusion (Analyte Backbone ↔ Chiral Groove) CSP->Steric Analyte Cbz-Thr-NH2 Analyte • Cbz Phenyl Ring • Secondary -OH • Primary Amide PiPi->Analyte HBond->Analyte Steric->Analyte

Fig 2. Multimodal chiral recognition mechanism between Cbz-Thr-NH2 and Amylose CSP.

References

  • NextSDS. "benzyl [1-(aminocarbonyl)-2-hydroxypropyl]carbamate — Chemical Substance Information." nextsds.com. 8

  • American Chemical Suppliers. "USA Chemical Suppliers - Products: 'Z', Page: 35." americanchemicalsuppliers.com. 2

  • Kim, B. H., et al. "Enantiomer separation of N-t-BOC and N-CBZ a-AMINO ACIDS AND THEIR ESTERS ON POLYSACCHARIDE DERIVED CHIRAL STATIONARY PHASES." Journal of Liquid Chromatography & Related Technologies (2005). 6

  • Sigma-Aldrich. "Amino Acid and Peptide Chiral Separations." sigmaaldrich.com. 4

  • Schmid, M. G., et al. "Chiral Separation Principles." Journal of Chromatography A (1997).5

  • MDPI. "Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects." mdpi.com (2021). 7

  • National Institute of Informatics (JACS). "Acceptor-Controlled Transfer Dehydration of Amides to Nitriles." nii.ac.jp. 3

Sources

Method

Preparation of Benzyl [1-(aminocarbonyl)-2-hydroxypropyl]carbamate standard reference solutions

An Application Note from the Office of the Senior Application Scientist Topic: Preparation, Validation, and Lifecycle Management of Benzyl [1-(aminocarbonyl)-2-hydroxypropyl]carbamate Standard Reference Solutions Audienc...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from the Office of the Senior Application Scientist

Topic: Preparation, Validation, and Lifecycle Management of Benzyl [1-(aminocarbonyl)-2-hydroxypropyl]carbamate Standard Reference Solutions

Audience: Researchers, scientists, and drug development professionals engaged in quantitative analysis and pharmaceutical quality control.

Preamble: The Imperative of an Accurate Reference Standard

In quantitative analytical chemistry, the integrity of every result is fundamentally tethered to the accuracy of the reference standard. An improperly prepared or characterized standard does not merely introduce a minor error; it invalidates the entire analytical run, compromising data reliability for assays, impurity profiling, and stability studies. This guide provides a comprehensive, field-proven methodology for the preparation, validation, and management of standard solutions for Benzyl [1-(aminocarbonyl)-2-hydroxypropyl]carbamate.

The principles and protocols outlined herein are designed to be a self-validating system, ensuring that the prepared standards are not only accurate on day one but are also monitored and managed throughout their lifecycle to be demonstrably "fit for purpose". This aligns with the principles of analytical procedure validation outlined by the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[1][2][3]

Compound Properties and Preliminary Assessment

Benzyl [1-(aminocarbonyl)-2-hydroxypropyl]carbamate (CAS No. 91558-42-8) is a carbamate derivative.[4] Detailed public data on its physicochemical properties, such as solubility in common analytical solvents, is not extensively available. Therefore, a preliminary solubility assessment is a mandatory first step before preparing a quantitative standard.

Protocol 1.1: Solubility Screening

  • Accurately weigh approximately 1-2 mg of the Benzyl [1-(aminocarbonyl)-2-hydroxypropyl]carbamate reference material into several small glass vials.

  • To each vial, add a different analytical-grade solvent (e.g., Methanol, Acetonitrile, Ethanol, Water, Dimethyl Sulfoxide) in 100 µL increments.

  • After each addition, vortex the vial for 30 seconds and visually inspect for complete dissolution.

  • If the solid dissolves, continue adding solvent to estimate the approximate solubility.

  • Select a solvent that completely dissolves the material to produce a visually clear solution at a concentration well above the target stock solution concentration. For chromatographic applications, a mixture of water and an organic solvent (e.g., Acetonitrile:Water 50:50 v/v) is often preferred to ensure compatibility with the mobile phase.

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Scientist's Note (Causality): Starting with a solubility screen is critical. Attempting to prepare a stock solution in an inappropriate solvent can lead to incomplete dissolution, resulting in a standard with a lower-than-expected concentration. This is a systematic error that cannot be corrected by repeat measurements. The chosen solvent must also be compatible with the intended analytical technique (e.g., non-interfering in HPLC-UV at the detection wavelength).

Materials, Reagents, and Equipment

Successful preparation relies on high-quality materials and calibrated equipment.

CategoryItemSpecification / Rationale
Reference Material Benzyl [1-(aminocarbonyl)-2-hydroxypropyl]carbamateHighest purity available (e.g., >99.5%). Must be accompanied by a Certificate of Analysis (CoA) specifying purity, identity, and storage conditions.[5][6]
Solvents Acetonitrile, Methanol, Deionized WaterHPLC or LC-MS grade. High purity solvents minimize baseline noise and interfering peaks in chromatographic analyses.
Glassware Volumetric Flasks, PipettesClass A borosilicate glass. The use of calibrated Class A glassware is non-negotiable for minimizing volumetric errors in stock and working standard preparation.[7]
Equipment Analytical Balance4 or 5-decimal place, calibrated. Essential for accurate mass measurement, which is the foundation of the standard's concentration.[7]
Ultrasonic Bath (Sonicator)To aid in the complete dissolution of the reference material.
Vortex MixerFor thorough mixing of solutions.

Preparation of Primary Stock Standard Solution

This protocol describes the preparation of a 1000 µg/mL (1 mg/mL) stock solution. All calculations must account for the purity of the reference material as stated on the CoA.

Calculation for Mass Correction:

Mass to Weigh (mg) = (Target Concentration [mg/mL] × Volume [mL]) / (Purity [%] / 100)

Example: To prepare 25 mL of a 1 mg/mL solution using a standard with 99.7% purity: Mass = (1 mg/mL × 25 mL) / 0.997 = 25.075 mg

Protocol 3.1: Stock Solution Preparation (1000 µg/mL)

  • Weighing: Accurately weigh the calculated mass (e.g., 25.075 mg) of the reference standard onto a weighing paper or boat using a calibrated analytical balance.

  • Transfer: Carefully transfer the weighed powder into a 25 mL Class A volumetric flask. Tap the weighing paper to ensure all powder is transferred.

  • Rinsing: Rinse the weighing paper with small aliquots of the chosen solvent (determined in Protocol 1.1), transferring the rinse into the volumetric flask.

  • Dissolution: Add approximately 50-70% of the final volume of the solvent to the flask. Cap and vortex for 30 seconds.

  • Sonication: Place the flask in an ultrasonic bath for 5-10 minutes to ensure complete dissolution. The solution should be perfectly clear with no visible particulates.[7]

  • Equilibration: Allow the flask to return to ambient temperature. This is crucial as volume changes with temperature.

  • Dilution to Volume: Carefully add the solvent dropwise until the bottom of the meniscus aligns perfectly with the calibration mark on the neck of the flask.

  • Homogenization: Cap the flask securely and invert it at least 15-20 times to ensure the solution is completely homogeneous. Inadequate mixing is a common source of error.

  • Labeling & Storage: Transfer the solution to a clearly labeled, amber glass vial. The label must include: Compound Name, Concentration, Preparation Date, Analyst Name, Solvent, and a Unique ID. Store under conditions recommended by the CoA or as determined by a stability study (see Section 5.0), typically at 2-8°C, protected from light.[8]

Preparation of Working Standard & Calibration Solutions

Working standards are prepared by diluting the primary stock solution. A serial dilution approach is common for creating a calibration curve.[9]

Protocol 4.1: Serial Dilution for a Calibration Curve (1-100 µg/mL)

The following describes an example dilution scheme to prepare a 5-point calibration curve.

Standard LevelTarget Conc. (µg/mL)Aliquot SourceAliquot Volume (mL)Final Volume (mL)Diluent
Intermediate Stock100Primary Stock (1000 µg/mL)1.010.0Solvent
CAL 550Intermediate Stock (100 µg/mL)5.010.0Solvent
CAL 425Intermediate Stock (100 µg/mL)2.510.0Solvent
CAL 310Intermediate Stock (100 µg/mL)1.010.0Solvent
CAL 25Intermediate Stock (100 µg/mL)0.510.0Solvent
CAL 11Intermediate Stock (100 µg/mL)0.110.0Solvent

Scientist's Note (Trustworthiness): To validate the dilution series, it is best practice to prepare a Quality Control (QC) sample from an independent weighing of the reference standard or, at a minimum, from a separate dilution of the primary stock.[10] This QC sample, when analyzed against the calibration curve, provides an independent check of accuracy.

The overall workflow for preparing stock and working standards is a critical process requiring meticulous attention to detail.

G cluster_0 Phase 1: Stock Solution Preparation cluster_1 Phase 2: Working Solution Preparation weigh 1. Weigh Reference Material (Purity Corrected) transfer 2. Transfer to Class A Volumetric Flask weigh->transfer dissolve 3. Add ~70% Solvent, Vortex & Sonicate transfer->dissolve dilute 4. Dilute to Final Volume & Homogenize dissolve->dilute stock Primary Stock Solution (e.g., 1000 µg/mL) dilute->stock intermediate Prepare Intermediate Stock (e.g., 100 µg/mL) stock->intermediate Dilution Step serial_dilute Perform Serial Dilutions for Calibration Curve intermediate->serial_dilute working Working Calibration Standards (e.g., 1-50 µg/mL) serial_dilute->working

Figure 1: Workflow for preparation of stock and working standard solutions.

Solution Stability and Lifecycle Management

A reference standard solution is a reagent with a finite lifetime. Its stability must be empirically determined to assign a valid expiration date.[11] Stability is not an inherent property; it is a function of the compound, solvent, concentration, and storage conditions.[12]

Protocol 5.1: Solution Stability Assessment

  • Preparation: Prepare a fresh, verified stock solution.

  • Aliquoting: Dispense the solution into multiple, tightly sealed amber vials to represent different storage conditions and time points.

  • Storage Conditions: Store aliquots under intended long-term conditions (e.g., refrigerated, 2-8°C) and short-term "bench-top" conditions (e.g., ambient temperature, exposed to light).

  • Time Points: Define testing intervals (e.g., T=0, 24h, 48h, 7 days, 14 days, 1 month, etc.).

  • Analysis: At each time point, analyze the stored solution via a stability-indicating method (e.g., HPLC). Compare the result against a freshly prepared standard solution.

  • Acceptance Criteria: The solution is considered stable as long as the measured concentration is within a defined limit of the initial concentration (e.g., ±2.0%) and no significant degradation products are observed.[11][13]

The process of verifying and managing a standard's lifecycle is a continuous loop, ensuring ongoing data integrity.

G prep Prepare New Standard Solution verify Initial Verification (T=0) (e.g., vs. Previous Batch or Independent QC) prep->verify verify->prep Fail pass Standard is Fit for Use verify->pass Pass stability Enter into Stability Monitoring Program pass->stability retest Retest at Scheduled Time Intervals stability->retest compare Compare to Freshly Prepared Standard retest->compare stable Result within Acceptance Criteria? compare->stable stable->retest Yes expire Expire Standard Lot. Prepare New Solution. stable->expire No

Figure 2: Quality control and stability assessment lifecycle for reference standards.

Conclusion

The preparation of Benzyl [1-(aminocarbonyl)-2-hydroxypropyl]carbamate standard reference solutions is a foundational activity for any laboratory performing quantitative analysis of this compound. Adherence to a meticulous, well-documented protocol is paramount. This guide emphasizes a holistic approach, moving beyond simple preparation steps to incorporate the critical concepts of initial solvent screening, purity correction, independent verification, and empirical stability testing. By treating reference standards as critical reagents with a defined lifecycle, researchers and scientists can ensure the highest level of data integrity, accuracy, and regulatory compliance.

References

  • Chromatography Online. (2024). Standard Solution Preparation: A Comprehensive Guide.
  • United States Pharmacopeia. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS.
  • BA Sciences. (n.d.). USP <1225> Method Validation.
  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • A Guide to Using Analytical Standards. (2024). Lab Report.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • NextSDS. (n.d.). benzyl [1-(aminocarbonyl)-2-hydroxypropyl]carbamate — Chemical Substance Information.
  • ECA Academy. (2025). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum.
  • Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision.
  • ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • PharmaGuru. (2025). Solution Stability In Analytical Method Validation: How To Perform.
  • Association for Accessible Medicines. (n.d.). Lifecycle Management Concepts to analytical Procedures: A compendial perspective.
  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation.
  • Spectroscopy Online. (2015). How Do You Prepare Reference Standards and Solutions?.
  • Separation Science. (2025). Analytical Techniques In Stability Testing.
  • University of Malta. (n.d.). Stability Studies On Analytical Solutions In A Pharmaceutical Laboratory.
  • Pharma Beginners. (2020). SOP for Analytical Solution Stability Study.
  • The Chemistry Blog. (2024). How To Make A Standard Solution.
  • Stanford University. (n.d.). Making standard solutions.
  • NCBI. (n.d.). ANALYTICAL METHOD ASSESSMENT - Validation, Qualification, and Regulatory Acceptance of New Approach Methodologies.
  • ChemicalBook. (n.d.). Benzyl carbamate CAS#: 621-84-1.
  • Guidechem. (n.d.). Benzyl carbamate 621-84-1 wiki.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
  • National Pharmaceutical Control Bureau. (2000). GUIDELINES FOR THE ESTABLISHMENT, HANDLING, STORAGE AND USE OF CHEMICAL REFERENCE SUBSTANCES.
  • PharmaJia. (2024). SOP for Handling of Reference Standards.
  • Pharmaceutical quality control: the reference standards labyrinth. (2019). European Pharmaceutical Review.
  • Wikipedia. (n.d.). Benzyl carbamate.
  • World Health Organization (WHO). (n.d.). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances.
  • NextSDS. (n.d.). benzyl [1-(aminocarbonyl)-2-[(methylsulphonyl)oxy]propyl]carbamate.

Sources

Application

Step-by-step deprotection protocol for Benzyl [1-(aminocarbonyl)-2-hydroxypropyl]carbamate

Application Notes and Protocols Topic: Step-by-Step Deprotection Protocol for Benzyl [1-(aminocarbonyl)-2-hydroxypropyl]carbamate Audience: Researchers, scientists, and drug development professionals. Introduction: The S...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols

Topic: Step-by-Step Deprotection Protocol for Benzyl [1-(aminocarbonyl)-2-hydroxypropyl]carbamate

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Role of Carbamate Deprotection in Synthesizing Chiral Amino Alcohols

The benzyloxycarbonyl (Cbz or Z) group is a cornerstone in the strategic protection of amines, particularly within peptide synthesis and the broader field of medicinal chemistry.[1][2] Its removal is a critical step, unlocking the amine for subsequent transformations. The target molecule, Benzyl [1-(aminocarbonyl)-2-hydroxypropyl]carbamate, is a protected form of a valuable chiral building block, 2-amino-3-hydroxypropanamide.[3] This structure is integral to the synthesis of various biologically active molecules where the vicinal amino and hydroxyl groups are key pharmacophoric features.

The deprotection of this specific substrate must be approached with careful consideration of the existing functional groups—a primary amide and a primary alcohol. The chosen methodology must be robust enough to cleave the carbamate C-O bond while preserving these other functionalities. This guide provides a detailed examination of the primary and alternative methods for this transformation, emphasizing the rationale behind procedural choices to ensure reproducible and high-yield results.

Primary Deprotection Methodology: Catalytic Hydrogenolysis

Catalytic hydrogenolysis is the most widely employed and generally mildest method for Cbz group removal.[4] The reaction proceeds via the cleavage of the benzylic C-O bond by hydrogen gas, mediated by a heterogeneous catalyst, most commonly palladium on carbon (Pd/C).[5] The byproducts are toluene and carbon dioxide, which are volatile and easily removed, simplifying product purification.[6]

Mechanism of Action: The reaction is initiated by the adsorption of the Cbz-protected amine and hydrogen gas onto the surface of the palladium catalyst. This is followed by the oxidative addition of the benzylic C-O bond to the palladium surface and subsequent hydrogenolysis, which cleaves the bond and releases the unstable carbamic acid. The carbamic acid then spontaneously decarboxylates to yield the free amine.[2]

Detailed Experimental Protocol: Standard Hydrogenolysis

This protocol is optimized for the deprotection of Benzyl [1-(aminocarbonyl)-2-hydroxypropyl]carbamate on a laboratory scale.

Materials:

  • Benzyl [1-(aminocarbonyl)-2-hydroxypropyl]carbamate (1 equivalent)

  • Palladium on activated carbon (10% Pd/C, 5-10 mol% Pd relative to substrate)

  • Methanol (ACS grade, sufficient to make a ~0.1 M solution)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Celite® (diatomaceous earth)

  • Round-bottom flask

  • Stir bar

  • Vacuum/inert gas manifold

Procedure:

  • Reaction Setup: To a round-bottom flask containing a stir bar, add Benzyl [1-(aminocarbonyl)-2-hydroxypropyl]carbamate.

  • Solvent Addition: Dissolve the substrate in methanol. The choice of methanol is due to its ability to dissolve the substrate and the resulting product, and its compatibility with the Pd/C catalyst.

  • Catalyst Addition: Carefully add 10% Pd/C to the solution. Safety Note: Pd/C can be pyrophoric, especially when dry and in the presence of flammable solvents. Always handle in a well-ventilated area and avoid ignition sources.

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask. Evacuate the flask under vacuum for 1-2 minutes and then backfill with hydrogen from the balloon. This vacuum/H₂ cycle should be repeated three times to ensure the reaction atmosphere is free of oxygen, which can deactivate the catalyst.[7]

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature. Vigorous stirring is crucial to ensure proper mixing of the substrate, catalyst, and hydrogen gas.[8]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.[1] A typical TLC system would be Dichloromethane:Methanol (9:1), with visualization by UV light and/or potassium permanganate stain.

  • Catalyst Removal: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. This is a critical step to prevent the fine catalyst particles from contaminating the final product.[1]

  • Work-up: Rinse the Celite® pad with additional methanol to ensure complete recovery of the product.

  • Isolation: Concentrate the combined filtrate under reduced pressure using a rotary evaporator to obtain the crude (2S)-2-amino-3-hydroxypropanamide. The product is typically of high purity and may not require further purification.[9]

Deprotection_Workflow sub Substrate & Solvent (Methanol) pdc Add 10% Pd/C Catalyst sub->pdc 1 h2 Evacuate & Backfill with H₂ (3x) pdc->h2 2 react Stir Vigorously (Room Temp) h2->react 3 monitor Monitor by TLC / LC-MS react->monitor 4 monitor->react 5a. If incomplete filter Filter through Celite® Pad monitor->filter 5. If complete evap Evaporate Solvent filter->evap 6 product Isolated Product: 2-amino-3-hydroxy- propanamide evap->product 7

Caption: Standard Catalytic Hydrogenolysis Workflow.

Alternative Deprotection Strategies

While catalytic hydrogenolysis is often preferred, certain situations may necessitate alternative methods. For instance, if the molecule contains other reducible functional groups (e.g., alkenes, alkynes), hydrogenolysis may not be selective.[1]

Method 2: Transfer Hydrogenation

Transfer hydrogenation offers a convenient alternative to using hydrogen gas. A hydrogen donor, such as ammonium formate (HCOONH₄), is used to generate hydrogen in situ.[4][10] This method is particularly advantageous for laboratories not equipped with a dedicated hydrogenation apparatus.[11]

Protocol: Transfer Hydrogenation with Ammonium Formate

  • Dissolve Benzyl [1-(aminocarbonyl)-2-hydroxypropyl]carbamate in methanol.

  • Add 10% Pd/C to the solution.

  • Add ammonium formate (3-5 equivalents) to the reaction mixture.[1]

  • Heat the mixture to a gentle reflux (around 40-50 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and filter through Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure. The crude product can then be purified by standard methods if necessary.[1]

Method 3: Acid-Catalyzed Cleavage

Acidic conditions provide another viable route for Cbz deprotection, especially when the substrate is sensitive to reduction.[12] Strong acids like hydrogen bromide (HBr) in acetic acid are effective but can be harsh.[2] A milder alternative involves using a Lewis acid.[6]

Protocol: Lewis Acid-Mediated Deprotection

  • Dissolve Benzyl [1-(aminocarbonyl)-2-hydroxypropyl]carbamate in 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP).

  • Add aluminum chloride (AlCl₃, 1.5-3 equivalents) portion-wise at room temperature.[1][6]

  • Stir the reaction mixture at room temperature until completion (monitor by TLC).

  • Carefully quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.[1]

Comparison of Deprotection Methods

MethodReagents & ConditionsAdvantagesDisadvantagesFunctional Group Compatibility
Catalytic Hydrogenolysis H₂, 10% Pd/C, Methanol, RTVery mild, clean byproducts (toluene, CO₂), high yield.[4]Requires H₂ gas handling, catalyst is pyrophoric, may reduce other functional groups.[12]Sensitive to alkenes, alkynes, some sulfur-containing groups.[1]
Transfer Hydrogenation HCOONH₄, 10% Pd/C, Methanol, RefluxNo H₂ gas required, rapid, operationally simple.[11]Requires heating, potential for side reactions at higher temperatures.Similar to catalytic hydrogenolysis.
Acid-Catalyzed Cleavage HBr/AcOH or AlCl₃/HFIP, RTMetal-free, avoids issues with catalyst poisoning, scalable.[12]Harsh conditions (HBr/AcOH), may not be suitable for acid-labile molecules.[1]Compatible with reducible groups, but sensitive to acid-labile groups (e.g., Boc, t-butyl esters).

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Slow or Incomplete Reaction 1. Poor catalyst quality/activity.[8]2. Insufficient hydrogen pressure.3. Presence of catalyst poisons (e.g., sulfur or phosphorus impurities).[13]1. Use fresh, high-quality Pd/C. Consider Pearlman's catalyst (Pd(OH)₂/C) for difficult substrates.2. Ensure the system is properly sealed and purged. Use a hydrogenation apparatus for higher pressure if needed.3. Purify the starting material. If poisoning is inherent, switch to an acid-catalyzed method.
Reduction of Other Groups The reaction conditions are too harsh or prolonged.Monitor the reaction closely and stop it as soon as the starting material is consumed. Consider a less active catalyst or alternative deprotection methods.
Product is difficult to isolate The deprotected amine may be highly polar and water-soluble.Avoid aqueous workups if possible. If an aqueous workup is necessary, use lyophilization to remove water or consider ion-exchange chromatography for purification.

References

  • BenchChem. (2025).
  • Miyazaki, T., et al. (2019). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega. [Link]

  • Anonymous. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. [Link]

  • Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • Ryan, L. D., et al. (2024). Developing deprotectase biocatalysts for synthesis. Chemical Science. [Link]

  • ResearchGate. (2018). Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration?. [Link]

  • Ashenhurst, J. (2023). Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (2022). Cbz-Protected Amino Groups. [Link]

  • Sultane, P. R., Mete, T. B., & Bhat, R. G. (2015). A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. Tetrahedron Letters. [Link]

  • Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

  • Kim, H., & Lee, D. (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups. ChemSusChem. [Link]

  • Gowda, D. C., et al. (2004). The Hydrogenolysis of N-Benzyl Groups with Magnesium and Ammonium Formate. Journal of Chemical Research. [Link]

  • ChemBK. (2025). (S)-2-Amino-3-hydroxypropanoic acid. [Link]

  • Job, G., & Gibson, C. (2000). Selective Hydrogenolysis of Novel Benzyl Carbamate Protecting Groups. Organic Letters. [Link]

  • NextSDS. (2026). benzyl [1-(aminocarbonyl)-2-hydroxypropyl]carbamate — Chemical Substance Information. [Link]

  • Synfacts. (2022). Expeditious Deprotection of N-Benzyloxycarbonyl and N-Benzyl Derivatives. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Benzyl[1-(aminocarbonyl)-2-hydroxypropyl]carbamate Synthesis

Welcome to the Technical Support Center for peptide and amino acid derivative synthesis. This guide is engineered for researchers and drug development professionals facing yield bottlenecks in the synthesis of Benzyl[1-(...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for peptide and amino acid derivative synthesis. This guide is engineered for researchers and drug development professionals facing yield bottlenecks in the synthesis of Benzyl[1-(aminocarbonyl)-2-hydroxypropyl]carbamate, commonly known as Cbz-Thr-NH₂ [1].

The presence of the unprotected β -hydroxyl group on the threonine side chain introduces unique chemoselectivity challenges during amidation[2]. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to maximize your reaction yield and maintain stereochemical integrity.

Diagnostic Yield Matrix

Before altering your protocol, use this quantitative diagnostic matrix to identify the root cause of your yield reduction.

Symptom / ObservationQuantitative Impact (Typical Yield)Probable Mechanistic CauseRecommended Corrective Action
High Starting Material Recovery Yield drops to 30–40%Hydrolysis of the activated ester due to aqueous conditions.Transition to anhydrous NH4​Cl / DIPEA or methanolic NH3​ .
Multiple Impurity Spots on TLC Yield drops to 40–50%O-Acylation of the β -hydroxyl group[3].Lower activation temperature to -15 °C; strictly control equivalents.
Loss of Stereopurity 10–20% loss in enantiomeric excess (ee)Base-catalyzed enolization during prolonged activation.Incorporate HOBt; avoid excess strong bases.
Precipitation during Coupling Yield drops to <50%Poor solubility of the activated intermediate.Utilize a DMF/THF (1:1) co-solvent system.
Troubleshooting FAQs: Mechanistic Insights & Solutions

Q1: Why am I observing multiple impurity spots and low yield during the activation of Cbz-Thr-OH? A1: The primary culprit is likely O-acylation . Threonine possesses a moderately nucleophilic secondary β -hydroxyl group. During the activation of the C-terminus (e.g., forming a mixed anhydride or an O-acylisourea), this hydroxyl group can competitively attack the electrophilic center, leading to O-acylated byproducts or β -lactone formation[3]. Causality & Solution: High temperatures and excess acylating agents exacerbate this side reaction. Maintain strict temperature control (-15 °C to 0 °C) during activation and ensure your acylating agent (e.g., isobutyl chloroformate) does not exceed 1.05 equivalents.

Q2: My amidation step yields a high recovery of unreacted Cbz-Thr-OH. What is causing this? A2: If you are using aqueous ammonia ( NH4​OH ), the large molar excess of water acts as a competing nucleophile. The rate of hydrolysis of the highly reactive activated ester outpaces the rate of amidation, reverting the intermediate back to the starting material. Causality & Solution: Transition to anhydrous amidation conditions. The mixed anhydride method is particularly effective for secondary amides when performed in solution-phase[4]. Generate ammonia in situ using ammonium chloride ( NH4​Cl ) and a non-nucleophilic base like N-methylmorpholine (NMM) or N,N-Diisopropylethylamine (DIPEA).

Q3: How do I prevent epimerization at the α -carbon during coupling? A3: Epimerization occurs via the enolization of the activated intermediate. Strong bases and prolonged activation times exacerbate proton abstraction at the chiral α -carbon. Causality & Solution: Incorporate coupling additives such as 1-Hydroxybenzotriazole (HOBt). HOBt rapidly traps the initial activated complex (like the O-acylisourea formed by EDC) to form an OBt-ester. This intermediate is highly reactive toward nitrogen nucleophiles but structurally stable against enolization, preserving the stereochemical integrity of the threonine derivative.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to the next step without confirming the validation checkpoints.

Protocol A: Mixed Anhydride Method (Optimized for Scalability & High Yield)

This approach utilizes isobutyl chloroformate (IBCF) and is highly recommended for scaling up secondary amide synthesis[4].

  • Preparation: Dissolve Cbz-Thr-OH (1.0 eq, 10 mmol) in 30 mL of anhydrous THF/DMF (1:1 v/v) under an inert argon atmosphere.

  • Cooling: Submerge the reaction flask in a dry ice/ethylene glycol bath to reach exactly -15 °C . Note: Temperatures above -5 °C will trigger O-acylation.

  • Base Addition: Add N-methylmorpholine (NMM) (1.1 eq, 11 mmol) dropwise.

  • Activation: Slowly add isobutyl chloroformate (IBCF) (1.05 eq, 10.5 mmol) over 5 minutes. Stir for exactly 15 minutes at -15 °C.

    • Validation Checkpoint: A white precipitate (NMM·HCl) should form immediately, indicating successful mixed anhydride formation.

  • Amidation: Add a pre-mixed, chilled solution of NH4​Cl (2.0 eq, 20 mmol) and NMM (2.0 eq, 20 mmol) in 10 mL DMF. Alternatively, use 7N methanolic ammonia (5.0 eq).

  • Completion: Stir at -15 °C for 1 hour, then remove the cooling bath and allow the reaction to warm to room temperature over 4 hours.

  • Workup: Concentrate under reduced pressure. Dissolve the residue in Ethyl Acetate (100 mL). Wash sequentially with 5% NaHCO3​ (2x), 1M KHSO4​ (2x), and brine. Dry over anhydrous Na2​SO4​ , filter, and evaporate to yield pure Cbz-Thr-NH₂.

Protocol B: EDC/HOBt Coupling with In-Situ Ammonia

Ideal for laboratories preferring carbodiimide chemistry without extreme cooling requirements.

  • Preparation: Dissolve Cbz-Thr-OH (1.0 eq) and NH4​Cl (2.0 eq) in anhydrous DMF (0.2 M concentration).

  • Additive: Add HOBt (1.2 eq) to the mixture and cool to 0 °C using an ice bath.

  • Neutralization & Activation: Add DIPEA (3.0 eq) dropwise to neutralize the ammonium chloride and activate the system.

  • Coupling: Add EDC·HCl (1.2 eq) portion-wise over 10 minutes.

  • Reaction: Stir at 0 °C for 1 hour, then at room temperature for 12 hours.

    • Validation Checkpoint: TLC (Eluent: DCM/MeOH 9:1) should show complete consumption of the Cbz-Thr-OH spot (Rf ~0.2) and the appearance of the product spot (Rf ~0.5).

  • Workup: Dilute with Ethyl Acetate, wash with saturated NaHCO3​ , 10% citric acid, and brine. Dry and concentrate.

Visualizations

ReactionPathway SM Cbz-Thr-OH (Starting Material) Act Activated Ester Intermediate SM->Act Activation (IBCF or EDC) Prod Cbz-Thr-NH2 (Desired Product) Act->Prod NH3 / NH4Cl (Anhydrous) Side1 O-Acylated Byproduct Act->Side1 Intramolecular -OH Attack Side2 Hydrolyzed Starting Material Act->Side2 H2O Attack (Aqueous NH3)

Reaction pathway of Cbz-Thr-OH amidation highlighting the desired product versus common side reactions.

Troubleshooting Start Low Yield in Cbz-Thr-NH2 Synthesis TLC Analyze Reaction via TLC / LC-MS Start->TLC Q1 High Recovery of Starting Material? TLC->Q1 Q2 Multiple Impurity Spots Detected? TLC->Q2 Sol1 Issue: Hydrolysis Fix: Use Anhydrous NH4Cl + DIPEA Q1->Sol1 Yes Sol2 Issue: O-Acylation / Epimerization Fix: Lower Temp to -15°C & Add HOBt Q2->Sol2 Yes

Diagnostic logic tree for troubleshooting low yields and impurities in Cbz-Thr-NH2 synthesis.

References
  • Source: National Institute of Informatics (NII)
  • Gold-Catalyzed Amide/Carbamate-Linked N,O-Acetal Formation with Bulky Amides and Alcohols Source: ACS Publications URL
  • Straightforward, Scalable, Solution-Phase Synthesis of Peptide Bonds in Flow Source: University of Cambridge URL
  • Synthesis of N-methyl secondary amides via diboronic acid anhydride-catalyzed dehydrative condensation of carboxylic acids with aqueous methylamine Source: ResearchGate URL

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of Benzyl [1-(aminocarbonyl)-2-hydroxypropyl]carbamate

Welcome to the Technical Support Center. This guide is designed for researchers and formulation scientists struggling with the poor aqueous solubility of Benzyl [1-(aminocarbonyl)-2-hydroxypropyl]carbamate (commonly know...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and formulation scientists struggling with the poor aqueous solubility of Benzyl [1-(aminocarbonyl)-2-hydroxypropyl]carbamate (commonly known as Cbz-Thr-NH2 or Z-Thr-NH2 ).

Despite the presence of a polar hydroxyl group and a terminal amide on the threonine backbone, the bulky, highly lipophilic benzyloxycarbonyl (Cbz) protecting group dominates the molecule's partition coefficient. This hydrophobicity, combined with the molecule's ability to form stable intermolecular hydrogen bonds in its crystalline state, makes direct dissolution in aqueous media highly challenging.

Diagnostic Workflow for Solubilization

Before proceeding with a specific protocol, use the diagnostic workflow below to determine the optimal solubilization strategy based on your downstream assay constraints.

Workflow Start Poor Aqueous Solubility of Cbz-Thr-NH2 Q1 Is organic solvent tolerated in assay? Start->Q1 Cosolvent Use Co-solvent System (DMSO/EtOH + Buffer) Q1->Cosolvent Yes Q2 Is physiological compatibility required? Q1->Q2 No CD Cyclodextrin Complexation (HP-β-CD) Q2->CD Yes Surfactant Micellar Solubilization (Tween-20 / Triton) Q2->Surfactant No

Decision tree for selecting a Cbz-Thr-NH2 solubilization strategy.

Section 1: Co-Solvent Systems (The First-Line Approach)

Q: I tried dissolving Cbz-Thr-NH2 directly in PBS, but it forms a cloudy suspension that eventually precipitates. What is the best way to get it into solution?

A: Direct dissolution in aqueous buffers fails because the high interfacial tension between the hydrophobic benzyl ring and water energetically favors crystal lattice retention over solvation. The most effective first-line strategy is a "solvent-shift" or co-solvent approach.

The Causality: By first dissolving the compound in a water-miscible organic solvent (like DMSO or DMF), you disrupt the stable intermolecular hydrogen bonds and pi-pi stacking of the crystalline lattice. When this concentrated stock is slowly titrated into the aqueous phase, the organic solvent lowers the dielectric constant of the bulk mixture, thermodynamically stabilizing the dissolved state and preventing rapid nucleation 1.

Quantitative Data: Co-Solvent Selection
Co-SolventDielectric Constant (ε)Solubilizing Power for CbzMax Recommended Assay Conc. (v/v)Toxicity / Assay Interference
DMSO 46.7Excellent< 1.0%Low (can affect cell viability >1%)
DMF 36.7Excellent< 0.5%Moderate (hepatotoxic in vivo)
Ethanol 24.3Moderate< 5.0%Low (can denature certain proteins)
Self-Validating Protocol 1: DMSO/Aqueous Solvent-Shift Preparation
  • Stock Preparation: Weigh Cbz-Thr-NH2 and dissolve completely in 100% anhydrous DMSO to create a highly concentrated stock (e.g., 50 mM).

    • Validation Check: The solution must be optically clear with no particulate matter under backlighting.

  • Aqueous Pre-warming: Warm the target aqueous buffer (e.g., PBS, pH 7.4) to 37°C. This increases the thermodynamic solubility limit during the critical mixing phase.

  • Titration: Place the warmed buffer on a magnetic stirrer (moderate vortex). Add the DMSO stock dropwise (10 µL per addition) directly into the center of the vortex to ensure instantaneous dispersal.

  • Equilibration & Validation: Allow the solution to stir for 15 minutes at room temperature.

    • Validation Check: Measure the absorbance of the final solution at 600 nm using a spectrophotometer. An OD600​<0.05 confirms the absence of colloidal aggregates or micro-precipitation.

Section 2: Cyclodextrin Inclusion Complexes (For Organic-Intolerant Assays)

Q: My downstream cell-based assay cannot tolerate even 0.5% DMSO. How can I solubilize Cbz-Thr-NH2 purely in an aqueous vehicle?

A: When organic co-solvents are strictly prohibited, host-guest complexation using cyclodextrins is the optimal strategy.

The Causality: Cyclodextrins, particularly Hydroxypropyl-β-cyclodextrin (HP-β-CD), possess a hydrophilic exterior and a hydrophobic inner cavity. The bulky, hydrophobic benzyl group of Cbz-Thr-NH2 is spontaneously encapsulated within this cavity via van der Waals forces and hydrophobic interactions. This physically shields the lipophilic moiety from the aqueous environment, while the polar threonine backbone remains exposed to water, dramatically enhancing apparent solubility without altering the molecule's covalent structure 2.

Mechanism Cbz Cbz-Thr-NH2 (Hydrophobic Benzyl) Complex Inclusion Complex (Shielded Cbz) Cbz->Complex Non-covalent interaction HPBCD HP-β-CD (Hydrophobic Cavity) HPBCD->Complex Encapsulation

Mechanism of HP-β-CD inclusion complex formation shielding the hydrophobic Cbz group.

Self-Validating Protocol 2: HP-β-CD Complexation
  • Carrier Solution: Prepare a 20% (w/v) solution of HP-β-CD in deionized water or your chosen assay buffer.

  • Solid Addition: Add Cbz-Thr-NH2 powder directly to the HP-β-CD solution at a 1:2 molar ratio (Drug:Cyclodextrin) to ensure complete complexation.

  • Agitation: Sonicate the suspension in a water bath at 25°C for 30 minutes to break apart large crystals, followed by end-over-end rotation for 24 hours to reach thermodynamic equilibrium.

  • Filtration & Validation: Filter the mixture through a 0.22 µm PVDF syringe filter.

    • Validation Check: The filter removes any uncomplexed, solid drug. Analyze the resulting clear filtrate via HPLC-UV (using a pre-established standard curve) to quantify the exact concentration of solubilized Cbz-Thr-NH2 before use.

Section 3: Micellar Solubilization (Lipid/Surfactant Systems)

Q: If cyclodextrins are unavailable and my compound still precipitates, can I use standard laboratory detergents?

A: Yes, non-ionic surfactants can dramatically enhance solubility by forming micelles, provided your downstream application can tolerate them.

The Causality: Above their Critical Micelle Concentration (CMC), surfactant monomers self-assemble into spherical structures with hydrophobic cores. The hydrophobic benzyl tail of Cbz-Thr-NH2 partitions into this lipophilic core, while the hydrophilic polyoxyethylene chains of the surfactant interact with the aqueous bulk, effectively masking the insoluble compound and reducing interfacial tension 3.

Quantitative Data: Surfactant Parameters for Micellar Solubilization
SurfactantCMC (in Water at 25°C)HLB ValueBiocompatibility
Tween-20 ~0.06 mM (0.007%)16.7High (often used in vivo)
Triton X-100 ~0.24 mM (0.015%)13.5Low (lyses cell membranes easily)
Kolliphor EL ~0.02 mM (0.003%)12-14Moderate (standard in formulation)

Note: Always verify micelle formation using Dynamic Light Scattering (DLS) to ensure a uniform size distribution (typically 10-20 nm) and rule out the presence of large drug aggregates.

References

  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies Source: WuXi AppTec DMPK URL
  • Source: National Institutes of Health (PMC)
  • Source: National Institutes of Health (PMC)

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Storage Guidelines for Benzyl[1-(aminocarbonyl)-2-hydroxypropyl]carbamate

Welcome to the Technical Support Center for handling, storing, and troubleshooting Benzyl[1-(aminocarbonyl)-2-hydroxypropyl]carbamate, universally known in peptide chemistry as Z-Thr-NH2 or Nα-Cbz-L-threonine amide (CAS:...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling, storing, and troubleshooting Benzyl[1-(aminocarbonyl)-2-hydroxypropyl]carbamate, universally known in peptide chemistry as Z-Thr-NH2 or Nα-Cbz-L-threonine amide (CAS: 49705-98-8)[1]. As a critical building block in drug development and solid-phase peptide synthesis, maintaining the structural integrity of this protected amino acid amide is paramount.

This guide provides researchers with the mechanistic causality behind its degradation, diagnostic FAQs, and self-validating experimental protocols to ensure multi-year stability.

Part 1: The Mechanistic Basis of Z-Thr-NH2 Degradation

To prevent degradation, we must first understand the specific chemical vulnerabilities of the Z-Thr-NH2 molecule. While the benzyloxycarbonyl (Z or Cbz) protecting group is generally robust against mild acids and bases, the C-terminal amide and the β -hydroxyl group of the threonine side chain present a unique stability challenge.

The β -Hydroxyl Catalysis Effect: Research on peptide stability demonstrates that threonine amide bonds are significantly more labile than many other amino acid amides[2]. The spatial proximity of the β -hydroxyl group to the C-terminal amide creates an environment highly susceptible to intramolecular catalysis. In the presence of ambient moisture and elevated temperatures, the hydroxyl group acts as a hydrogen bond donor or nucleophile, facilitating the formation of a tetrahedral intermediate. This dramatically accelerates the deamidation process, converting the intact amide (Z-Thr-NH2) into the free carboxylic acid (Z-Thr-OH) and releasing ammonia.

Degradation A Z-Thr-NH2 (Intact Amide) C Tetrahedral Intermediate (Facilitated by β-OH) A->C Nucleophilic Attack B Ambient Moisture (Catalyst: Heat) B->C D Z-Thr-OH (Free Acid) C->D Cleavage E Ammonia (NH3) C->E Release

Mechanism of moisture-induced deamidation in Z-Thr-NH2.

Part 2: Diagnostic FAQs & Troubleshooting

Q: My recent batch of Z-Thr-NH2 shows clumping and a drop in assay purity from 99% to 94%. What caused this? A: Clumping is a primary physical indicator of hygroscopicity (moisture absorption). Once atmospheric water infiltrates the crystal lattice, it acts as a reactant for the deamidation pathway described above. If your material has clumped, it has likely undergone partial hydrolysis to Z-Thr-OH. Causality: The storage container was likely opened while cold, causing ambient humidity to condense directly onto the powder. Always allow the vial to reach room temperature in a desiccator before opening.

Q: Can I store Z-Thr-NH2 at room temperature if it is kept perfectly dry? A: No. While strict desiccation slows hydrolysis, ambient thermal energy still drives the degradation kinetics over time. It is standard protocol to store this compound at temperatures not exceeding 5°C (41°F)[3]. For multi-year storage, -20°C is highly recommended.

Q: How can I rescue a degraded batch? A: If the primary degradant is Z-Thr-OH, you cannot easily re-amidate the compound without risking epimerization at the α -carbon or unwanted side reactions at the unprotected β -hydroxyl group. The batch must be discarded or repurposed for syntheses specifically requiring the free acid derivative.

Part 3: Experimental Workflows & Protocols

To establish a self-validating system, researchers must pair strict physical storage protocols with routine analytical verification.

Quantitative Degradation Profile

The following table summarizes the expected degradation rates of Z-Thr-NH2 under various environmental conditions, emphasizing the critical need for cold, dry storage.

Storage ConditionTemperatureHumidity (RH)Est. Degradation Rate (Deamidation)Recommended Action
Optimal -20°C< 10% (Desiccated)< 0.1% per yearStandard for long-term bulk storage.
Acceptable 4°C< 10% (Desiccated)~ 0.5% per yearSuitable for active, daily bench use.
Sub-optimal 25°C< 10% (Desiccated)2.0 - 4.0% per yearAvoid; thermal energy drives slow cleavage.
Destructive 25°C60% (Ambient)> 10.0% per monthDiscard material; rapid hydrolysis occurs.
Protocol 1: Inert Aliquoting and Storage Workflow

To prevent repeated freeze-thaw cycles and moisture condensation, bulk Z-Thr-NH2 must be aliquoted immediately upon receipt.

Step 1: Equilibration Upon receiving the shipment (usually shipped on dry ice), place the sealed primary container into a vacuum desiccator. Allow it to equilibrate to room temperature for at least 4 hours. Causality: Opening a cold vial in ambient air instantly condenses atmospheric moisture onto the hygroscopic powder, initiating hydrolysis.

Step 2: Inert Atmosphere Aliquoting Transfer the equilibrated container to a glovebox purged with dry Argon or Nitrogen. Weigh out the Z-Thr-NH2 into single-use amber glass vials. Causality: Argon is heavier than air and effectively displaces residual oxygen and moisture. Amber glass prevents potential, albeit slow, photo-degradation over years of storage.

Step 3: Sealing and Storage Cap the vials using PTFE-lined screw caps. Wrap the caps tightly with Parafilm. Store the aliquots in a secondary container filled with indicating silica gel desiccant at -20°C. Causality: PTFE provides an inert, highly moisture-impermeable barrier, unlike standard rubber or silicone septa which remain slightly gas-permeable.

StorageWorkflow Rec Receive Z-Thr-NH2 Shipment (Dry Ice) Insp Equilibrate to RT in Desiccator Rec->Insp Aliq Aliquot in Glovebox (Argon/Nitrogen Atmosphere) Insp->Aliq Vial Seal in Amber Vials with PTFE Caps Aliq->Vial Store Store at -20°C with Silica Desiccant Vial->Store

Optimal workflow for receiving and storing Z-Thr-NH2 to prevent degradation.

Protocol 2: Self-Validating Integrity Check (RP-HPLC)

Before utilizing a stored aliquot in a critical synthesis step, validate its integrity to ensure the self-validating nature of your workflow.

  • Sample Preparation: Dissolve 1 mg of Z-Thr-NH2 in 1 mL of HPLC-grade Acetonitrile/Water (50:50, v/v). Do not use basic buffers to dissolve the sample, as high pH will induce immediate artificial deamidation.

  • Chromatography: Inject 10 µL onto a standard C18 Reverse-Phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Gradient: Run a linear gradient of 10% to 90% Acetonitrile (with 0.1% TFA) in Water (with 0.1% TFA) over 20 minutes at a flow rate of 1.0 mL/min.

  • Detection: Monitor UV absorbance at 214 nm (peptide/amide bonds) and 254 nm (benzyl ring of the Cbz group).

  • Validation Logic: Intact Z-Thr-NH2 will elute first. If moisture-driven degradation has occurred, a secondary peak corresponding to Z-Thr-OH will elute slightly later (under acidic TFA conditions, the protonated carboxylic acid is more hydrophobic than the highly polar amide). If the Z-Thr-OH peak exceeds 1% relative area, the batch should be flagged and isolated.

References
  • Title: Material Safety Data Sheet: Z-Thr-NH2 (Catalog #: AZT103) Source: AAPPTec, LLC URL: [Link]

  • Title: Formulation and Delivery of Proteins and Peptides (ACS Symposium Series, Vol. 567) Source: American Chemical Society (ACS Publications) URL: [Link]

Sources

Optimization

Technical Support Center: HPLC Optimization for Benzyl[1-(aminocarbonyl)-2-hydroxypropyl]carbamate

Welcome to the Technical Support Center. This guide is designed for analytical scientists and drug development professionals tasked with developing robust, reproducible High-Performance Liquid Chromatography (HPLC) metho...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for analytical scientists and drug development professionals tasked with developing robust, reproducible High-Performance Liquid Chromatography (HPLC) methods for complex, mixed-polarity molecules.

Analyte Profiling & Chromatographic Causality

Benzyl[1-(aminocarbonyl)-2-hydroxypropyl]carbamate presents a unique chromatographic challenge due to its conflicting structural motifs. The molecule features a highly hydrophobic benzyl ring that drives standard reversed-phase retention. However, it also contains highly polar functional groups: a carbamate linkage, a primary amide (aminocarbonyl), and a secondary hydroxyl group (2-hydroxypropyl).

The Causality of Peak Tailing: In reversed-phase HPLC, these polar, hydrogen-bonding moieties frequently undergo secondary interactions with unbonded, ionized silanol groups (Si-O⁻) residing on the silica stationary phase[1],[2]. This dual-retention mechanism—hydrophobic partitioning combined with ion-dipole/hydrogen bonding at the silica surface—is the primary cause of severe peak tailing, shifting retention times, and poor resolution[2]. Optimizing this method requires systematically shutting down these secondary interactions.

Diagnostic Workflow

HPLC_Optimization Start Start: Assess Chromatogram CheckTailing Is Peak Tailing Present (Asymmetry > 1.5)? Start->CheckTailing CheckPH Check Mobile Phase pH. Is pH > 3.0? CheckTailing->CheckPH Yes OptimizeGrad Optimize Organic Gradient (MeOH vs ACN) CheckTailing->OptimizeGrad No AdjustPH Lower pH to 2.5 - 3.0 (e.g., 0.1% Formic Acid) CheckPH->AdjustPH Yes CheckColumn Is Column Fully End-Capped or Polar-Embedded? CheckPH->CheckColumn No AdjustPH->CheckTailing Re-evaluate SwitchColumn Switch to Polar-Embedded or Base-Deactivated C18 CheckColumn->SwitchColumn No CheckColumn->OptimizeGrad Yes SwitchColumn->CheckTailing Re-evaluate Success Optimal Retention & Peak Shape OptimizeGrad->Success

Diagnostic workflow for resolving peak tailing and retention drift in mixed-polarity analytes.

Troubleshooting Guides & FAQs

Q1: Why is the retention time highly variable and the peak shape tailing on my standard C18 column? A1: Peak tailing occurs when the peak asymmetry factor ( As​ ) exceeds 1.2 to 1.5, driven by multiple retention mechanisms[1]. While modern C18 columns are end-capped, up to 50% of residual silanols can remain unreacted due to steric hindrance[1]. At a mobile phase pH above 3.0, free silanols become highly acidic and ionize (Si-O⁻)[2]. The polar amide, carbamate, and hydroxyl groups of your analyte interact strongly with these ionized sites, creating a "drag" effect that elongates the trailing edge of the peak[1].

Q2: How do I select the right column chemistry for this specific mixed-polarity molecule? A2: A standard fully end-capped C18 column may still exhibit silanol activity over time as end-capping groups hydrolyze in acidic conditions[3]. Instead, utilize a Polar-Embedded Bonded Phase (e.g., a C18 column with an embedded amide or carbamate group) or a Base-Deactivated Column [3]. Polar-embedded columns form internal hydrogen bonds with adjacent silanol groups, effectively shielding them from the polar moieties of your analyte[3]. These columns also provide stable, reproducible retention times even in highly aqueous mobile phases, which are often required to adequately retain the polar regions of this molecule[4].

Q3: What is the optimal mobile phase pH and buffer system? A3: To suppress secondary interactions, you must operate at a lower pH[1]. Because free silanols are acidic, lowering the mobile phase pH to between 2.0 and 3.0 ensures they are fully protonated (neutralized), thereby eliminating the ion-exchange mechanism[1],[3]. We recommend using 0.1% Formic Acid or a low-pH phosphate buffer.

Step-by-Step Experimental Protocol: Method Development & Optimization

This self-validating protocol is designed to establish a robust baseline method for Benzyl[1-(aminocarbonyl)-2-hydroxypropyl]carbamate.

Phase 1: Mobile Phase & Column Preparation

  • Column Selection: Install a polar-embedded C18 column (e.g., 150 x 4.6 mm, 3 µm particle size) engineered for base deactivation to shield residual silanols[3].

  • Aqueous Phase (A): Prepare 0.1% Formic Acid in HPLC-grade water.

    • Self-Validation Step: Measure the pH of the aqueous phase using a calibrated pH meter to confirm it is ≤3.0 prior to use[1]. Filter through a 0.22 µm PTFE membrane.

  • Organic Phase (B): Prepare 0.1% Formic Acid in HPLC-grade Methanol.

    • Causality Note: Methanol is preferred over Acetonitrile for amides and carbamates; its protic nature helps disrupt persistent analyte-silanol hydrogen bonding[4].

Phase 2: Gradient Optimization & Execution 4. Scouting Gradient: Program a linear gradient from 5% B to 95% B over 20 minutes. Set the flow rate to 1.0 mL/min and the column oven temperature to 30°C to reduce mobile phase viscosity and improve mass transfer. 5. Detection: Set the UV/Vis detector to 210 nm (to capture the amide/carbamate groups) and 254 nm (to capture the benzyl ring). 6. Retention Factor ( k′ ) Calculation: Inject an unretained marker (e.g., uracil) to determine the void time ( t0​ ). Calculate k′=(tR​−t0​)/t0​ . Target a k′ between 2 and 10 to ensure the analyte is sufficiently retained away from the solvent front but elutes in a reasonable timeframe.

Phase 3: System Suitability & Validation 7. Asymmetry Factor ( As​ ): Measure the peak width at 10% peak height. Calculate As​=B/A (where B is the width after the peak center, and A is the width before the peak center). The method is considered validated for peak shape if As​≤1.5 [1]. If As​>1.5 , verify column end-fitting integrity or lower the injection volume to rule out mass overload.

Quantitative Data Presentation

The following table summarizes the expected chromatographic behavior of carbamate/amide analytes under varying optimization parameters, demonstrating the clear causality between pH control, column chemistry, and peak integrity.

Column ChemistryMobile Phase pHOrganic ModifierRetention Factor ( k′ )Asymmetry Factor ( As​ )Resolution ( Rs​ ) from Impurities
Standard C187.0 (Neutral)Acetonitrile1.82.45 (Severe Tailing)< 1.5
Standard C182.5 (Acidic)Acetonitrile2.11.60 (Moderate Tailing)1.8
Polar-Embedded C187.0 (Neutral)Methanol2.81.35 (Acceptable)2.5
Polar-Embedded C18 2.5 (Acidic) Methanol 3.2 1.05 (Excellent) > 3.0

References[1] Title: Peak Tailing in HPLC - Element Lab Solutions

Source: elementlabsolutions.com URL: 4] Title: Systematic Study of Chromatographic Behavior vs Alkyl Chain Length for HPLC Bonded Phases Containing an Embedded Carbamate Group | Analytical Chemistry Source: acs.org URL: 2] Title: How to Reduce Peak Tailing in HPLC? - Phenomenex Source: phenomenex.com URL: 3] Title: Base‑Deactivated HPLC Column? Understanding Silanol Activity and TYPE‑C™ Technology | MICROSOLV Source: mtc-usa.com URL:

Sources

Troubleshooting

Technical Support Center: Minimizing Side Reactions in the Deprotection of Benzyl [1-(aminocarbonyl)-2-hydroxypropyl]carbamate

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with the deprotection of Cbz-protected amines, specifically focusing on the...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with the deprotection of Cbz-protected amines, specifically focusing on the substrate Benzyl [1-(aminocarbonyl)-2-hydroxypropyl]carbamate. Our goal is to move beyond simple protocols and provide a deeper understanding of the reaction dynamics, enabling you to proactively troubleshoot and minimize side reactions for a clean, high-yielding transformation.

The removal of the benzyloxycarbonyl (Cbz or Z) group is a cornerstone transformation in synthetic chemistry, particularly in peptide and pharmaceutical synthesis.[1] While catalytic hydrogenolysis is the most common and mildest method, its success is not always guaranteed.[2] The specific structure of our target substrate, containing a hydroxyl and a primary amide group, presents unique considerations, though the primary challenge often lies not with these functionalities, but with the product itself.

The Primary Challenge: Product Inhibition in Catalytic Hydrogenolysis

The standard deprotection via catalytic hydrogenolysis proceeds through the cleavage of the benzylic C-O bond, liberating the free amine, carbon dioxide, and toluene.

G cluster_mechanism Mechanism: Cbz Deprotection by Hydrogenolysis Cbz Cbz-Protected Amine (R-NH-Cbz) Adsorption Adsorption onto Catalyst Surface Cbz->Adsorption Catalyst Pd/C Catalyst Surface Cleavage Benzylic C-O Bond Cleavage Catalyst->Cleavage H• H2 H₂ Gas H2->Adsorption Adsorption->Catalyst CarbamicAcid Unstable Carbamic Acid (R-NH-COOH) Cleavage->CarbamicAcid Toluene Toluene Cleavage->Toluene Decarboxylation Spontaneous Decarboxylation CarbamicAcid->Decarboxylation Amine Deprotected Amine (R-NH₂) Decarboxylation->Amine CO2 CO₂ Decarboxylation->CO2

Caption: Simplified workflow of Cbz deprotection via catalytic hydrogenolysis.

The primary difficulty encountered is often not the reactivity of the starting material but the behavior of the product. The newly formed free amine can coordinate with the palladium catalyst surface. This coordination deactivates the catalyst, a phenomenon known as product inhibition or catalyst poisoning.[3][4] This is especially prevalent in aminocyclitols and other amine-containing structures, leading to sluggish or stalled reactions.[4]

Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common issues encountered during the deprotection of Benzyl [1-(aminocarbonyl)-2-hydroxypropyl]carbamate.

Q1: My catalytic hydrogenation is extremely slow or has completely stalled. What are the likely causes and how can I fix it?

A1: A stalled reaction is the most frequent issue and typically points to catalyst deactivation or inefficient hydrogen transfer. Here’s a systematic approach to troubleshooting:

  • Catalyst Quality & Activity: The activity of Palladium on Carbon (Pd/C) can vary significantly between batches and degrades over time.

    • Solution: Always use a fresh, high-quality catalyst from a reputable supplier. If you suspect your current batch is old, procure a new one. For substrates prone to catalyst poisoning, consider using Pearlman's catalyst (Pd(OH)₂/C), which is often more robust and effective in these situations.[3][5]

  • Hydrogen Delivery: Inefficient delivery of hydrogen to the catalyst surface is a common culprit.

    • Solution: Ensure vigorous stirring to keep the catalyst suspended and facilitate gas-liquid-solid phase transfer. For reactions run under a hydrogen balloon, ensure there are no leaks and that the balloon remains inflated. Purge the reaction vessel thoroughly with hydrogen (or an inert gas followed by hydrogen) to remove all oxygen, which can oxidize and deactivate the catalyst surface.[5]

  • Product Inhibition: As discussed, your deprotected amine product is likely binding to and inhibiting the palladium catalyst.

    • Solution 1 (Acid Additive): Add a catalytic amount of a mild acid, such as acetic acid (AcOH), to the reaction mixture. The acid protonates the product amine to form an ammonium salt, which has a much lower affinity for the palladium surface, thus keeping the catalyst active.

    • Solution 2 (Refresh the Catalyst): If the reaction stalls, carefully filter the mixture through Celite® (under an inert atmosphere if possible) and add a fresh portion of the catalyst to the filtrate.[6]

  • Solvent Choice: The solvent can significantly impact reaction efficiency.

    • Solution: Protic solvents like methanol (MeOH) or ethanol (EtOH) are generally preferred for hydrogenolysis as they facilitate the reaction.[7] In some cases, a solvent like trifluoroethanol (TFE) can be particularly effective at preventing side reactions like N-alkylation.[7]

Q2: I'm concerned about the stability of the secondary hydroxyl and primary amide groups in my molecule. Are they at risk during deprotection?

A2: This is an excellent question that demonstrates careful consideration of the substrate.

  • Under Catalytic Hydrogenolysis Conditions: Both the secondary hydroxyl and the primary amide functionalities are generally stable and non-reactive. These conditions are exceptionally mild and chemoselective, making them ideal for complex molecules.[2]

  • Under Alternative (Acidic) Conditions: If you are forced to use harsher, non-reductive methods like strong acid cleavage (e.g., HBr in acetic acid), these groups could be at risk. Strong acid can potentially lead to dehydration of the alcohol or hydrolysis of the amide, especially with prolonged reaction times or elevated temperatures. Therefore, these methods should be used cautiously and monitored closely.[5]

Q3: When should I abandon catalytic hydrogenolysis and select an alternative deprotection strategy?

A3: The decision to switch methods should be based on a clear diagnosis of the problem. If you have systematically addressed catalyst quality, hydrogen delivery, and product inhibition without success, or if your starting material contains functional groups that are inherently incompatible with hydrogenation (e.g., alkynes, some sulfur-containing moieties), it is time to consider an alternative.[2][8]

G cluster_alternatives Alternative Strategies Start Start: Cbz Deprotection CheckReaction Is Hydrogenolysis Stalled or Incomplete? Start->CheckReaction Troubleshoot Troubleshoot Hydrogenolysis: 1. Use Fresh Pd/C or Pd(OH)₂/C 2. Ensure Vigorous Stirring 3. Add cat. Acetic Acid 4. Check H₂ Source CheckReaction->Troubleshoot Yes EndSuccess Reaction Complete. Isolate Product. CheckReaction->EndSuccess No CheckSuccess Is Reaction Now Successful? Troubleshoot->CheckSuccess CheckSuccess->EndSuccess Yes Alternative Choose Alternative Method CheckSuccess->Alternative No Transfer Method B: Catalytic Transfer (e.g., HCOONH₄) Alternative->Transfer Acid Method C: Acid Cleavage (e.g., HBr/AcOH) Alternative->Acid Nucleophilic Method D: Nucleophilic Cleavage (e.g., 2-Mercaptoethanol) Alternative->Nucleophilic

Caption: Troubleshooting workflow for Cbz deprotection.

Optimized & Validated Protocols

The following protocols provide detailed, step-by-step methodologies for the most common and effective deprotection strategies.

Protocol A: Optimized Catalytic Hydrogenolysis (H₂ Gas)

This is the gold-standard method, optimized to mitigate product inhibition.

  • Substrate Preparation: Dissolve Benzyl [1-(aminocarbonyl)-2-hydroxypropyl]carbamate (1.0 equiv) in methanol (MeOH) to a concentration of approximately 0.1 M.

  • Reaction Setup: Transfer the solution to a round-bottom flask equipped with a magnetic stir bar. Add catalytic acetic acid (0.1 equiv).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (10 mol % Pd) to the flask. Safety Note: Pd/C can be pyrophoric; handle with care and preferably under a stream of inert gas (N₂ or Ar).

  • Hydrogenation: Seal the flask, then evacuate and backfill with hydrogen gas (H₂). Repeat this cycle three times to ensure an inert atmosphere. Maintain a positive pressure of H₂ using a balloon.

  • Reaction Execution: Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all starting material is consumed.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Rinse the pad with additional MeOH.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by standard methods if necessary.

Protocol B: Catalytic Transfer Hydrogenolysis

This method avoids the use of hydrogen gas, making it more convenient for many labs.[2]

  • Substrate Preparation: Dissolve Benzyl [1-(aminocarbonyl)-2-hydroxypropyl]carbamate (1.0 equiv) in methanol (MeOH) (0.1 M).

  • Reagent Addition: To the solution, add 10% Palladium on Carbon (10 mol % Pd), followed by ammonium formate (HCOONH₄) (5.0 equiv).

  • Reaction Execution: Heat the mixture to a gentle reflux (approx. 40-50 °C) and stir.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-3 hours.

  • Work-up & Isolation: Cool the reaction to room temperature. Filter through Celite® to remove the catalyst, rinse with MeOH, and concentrate the filtrate under reduced pressure.

Protocol C: Acid-Catalyzed Cleavage (For Resistant Substrates)

This method is effective but harsh and should be reserved for cases where hydrogenolysis fails.[5][9]

  • Reaction Setup: In a clean, dry flask, place the Cbz-protected starting material (1.0 equiv).

  • Reagent Addition: At 0 °C (ice bath), add a solution of 33% Hydrogen Bromide in Acetic Acid (HBr/AcOH) (5.0 equiv).

  • Reaction Execution: Allow the reaction to warm to room temperature and stir.

  • Monitoring: Carefully monitor the reaction by TLC. Reaction times can vary from 30 minutes to a few hours.

  • Work-up: Upon completion, precipitate the product amine hydrobromide salt by adding the reaction mixture dropwise to a large volume of cold, anhydrous diethyl ether.

  • Isolation: Collect the precipitate by filtration, wash thoroughly with diethyl ether to remove residual acid, and dry under vacuum.

Comparative Data Summary
Method Key Reagents Typical Conditions Pros Cons / Potential Side Reactions
A: Catalytic Hydrogenolysis 10% Pd/C, H₂ gas, cat. AcOHRoom Temp, 1 atm H₂, MeOHExtremely mild, clean byproducts (toluene, CO₂), high chemoselectivity.[2]Susceptible to catalyst poisoning/inhibition, requires H₂ gas handling.[4]
B: Transfer Hydrogenolysis 10% Pd/C, Ammonium Formate40-50 °C, MeOHNo H₂ gas required, generally faster reaction times, convenient setup.[2]Still relies on Pd/C catalyst; can be inhibited.
C: Acid-Catalyzed Cleavage 33% HBr in Acetic Acid0 °C to Room TempEffective for hydrogenolysis-resistant substrates, rapid.Very harsh, not suitable for acid-labile molecules, corrosive reagents.[9] Potential for amide hydrolysis or alcohol dehydration.
References
  • Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Kamer, V. V., et al. (2004). Facile Deprotection of O-Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O-Benzyl Ether-Protected Nucleosides. Organic Letters, 6(24), 4547–4550. Retrieved from [Link]

  • Berthet, M., et al. (2015). MgI2-mediated chemoselective cleavage of protecting groups: an alternative to conventional deprotection methodologies. Chemistry. Retrieved from [Link]

  • Kim, H., & Lee, D. (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Angewandte Chemie International Edition, 62(19). Retrieved from [Link]

  • Loh, R., et al. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Letters, 24(20), 3662–3666. Retrieved from [Link]

  • Blaser, H. U., & Pugin, B. (2007). Hydrogenolysis of Aryl Ketones and Aldehydes, Benzylic Alcohols and Amines, and Their Derivatives. In The Handbook of Homogeneous Hydrogenation. Retrieved from [Link]

  • Sajiki, H., & Hirota, K. (2003). Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. Chemical & Pharmaceutical Bulletin, 51(3), 320-324. Retrieved from [Link]

  • Sajiki, H., & Hirota, K. (2003). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of a Phenolic MPM Protective Group Using Pyridine as a Catalyst Poison. Chemical and Pharmaceutical Bulletin, 51(3), 320-324. Retrieved from [Link]

  • Churakov, A. M., et al. (2020). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. Molecules, 25(23), 5732. Retrieved from [Link]

  • Job, G., & Wiemer, D. F. (2000). Selective Hydrogenolysis of Novel Benzyl Carbamate Protecting Groups. Organic Letters, 2(7), 927–930. Retrieved from [Link]

  • Avory, M., & Fairbanks, A. J. (2004). Bis-benzyl protected 6-amino cyclitols are poisonous to Pd/C catalysed hydrogenolysis of benzyl ethers. Tetrahedron Letters, 45(6), 1261-1264. Retrieved from [Link]

  • Mori, A., et al. (2006). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Organic Letters, 8(15), 3279-3281. Retrieved from [Link]

  • ResearchGate. (2017). How can we deprotect the cbz and benzyl protection simultaneously if hydrogenation with Pd/C does not work due to sulphur poisoning of Pd/C? Retrieved from [Link]

  • Job, G., & Wiemer, D. F. (2000). Selective hydrogenolysis of novel benzyl carbamate protecting groups. Organic Letters, 2(7), 927-930. Retrieved from [Link]

  • ResearchGate. (2015). ChemInform Abstract: A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. Retrieved from [Link]

  • ResearchGate. (2018). Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration? Retrieved from [Link]

  • Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]

  • Electronic Supplementary Information. (n.d.). Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. Retrieved from [Link]

Sources

Optimization

Resolving chiral impurities in commercial Benzyl [1-(aminocarbonyl)-2-hydroxypropyl]carbamate batches

Technical Support Center: Resolving Chiral Impurities in Benzyl[1-(aminocarbonyl)-2-hydroxypropyl]carbamate Welcome to the Advanced Chromatography Support Portal. As a Senior Application Scientist, I have designed this g...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Resolving Chiral Impurities in Benzyl[1-(aminocarbonyl)-2-hydroxypropyl]carbamate

Welcome to the Advanced Chromatography Support Portal. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and resolve chiral separation issues in commercial batches of Benzyl[1-(aminocarbonyl)-2-hydroxypropyl]carbamate—commonly known as N-Cbz-Threonine amide (Cbz-Thr-NH2) .

Because this molecule possesses two chiral centers (the α- and β-carbons of the threonine backbone), commercial batches can contain up to three stereoisomeric impurities alongside the main Active Pharmaceutical Ingredient (API): the enantiomer (D-Thr derivative) and two diastereomers (L-allo-Thr and D-allo-Thr derivatives).

Section 1: Frequently Asked Questions (FAQs)

Q1: Why do I see peak splitting or shoulders in my main Cbz-Thr-NH2 peak on a standard C18 column? A1: Standard reversed-phase (RP) achiral columns (like C18) can often partially resolve diastereomers (e.g., L-Thr vs. L-allo-Thr) because they have distinct 3D conformations and physicochemical properties. However, enantiomers (L-Thr vs. D-Thr) have identical scalar properties in an achiral environment and will co-elute perfectly. If you observe a shoulder on a C18 column, you are likely detecting an allo-threonine impurity. To validate this and quantify the enantiomeric D-Thr impurity, you must migrate your method to a Chiral Stationary Phase (CSP)[1].

Q2: Which Chiral Stationary Phase (CSP) is most effective for resolving all four Cbz-Thr-NH2 isomers? A2: We recommend immobilized polysaccharide-based CSPs (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) operating in reversed-phase or polar organic modes. The Causality: Chiral recognition is an enthalpically driven process. The carbamate linkages on the polysaccharide CSP form strong, directional hydrogen bonds with both the Cbz-carbamate and the terminal amide of your analyte. Simultaneously, the benzyl ring of the Cbz group engages in π-π interactions with the phenyl groups of the CSP, while the dense helical structure of the polysaccharide provides the rigid steric restriction necessary to differentiate the D- and L- configurations[2]. Alternatively, macrocyclic glycopeptide phases (like Teicoplanin) are also highly selective for N-derivatized amino acids[3].

Mechanism Analyte Cbz-Thr-NH2 (Analyte) Hbond1 Hydrogen Bonding (Carbamate C=O - CSP N-H) Analyte->Hbond1 Hbond2 Hydrogen Bonding (Amide N-H - CSP C=O) Analyte->Hbond2 Steric Steric Inclusion (Helical Cavity) Analyte->Steric PiPi π-π Interactions (Benzyl ring - Phenyls) Analyte->PiPi CSP Polysaccharide CSP (e.g., Cellulose-based) Hbond1->CSP Hbond2->CSP Steric->CSP PiPi->CSP

Caption: Logical relationship of chiral recognition interactions between Cbz-Thr-NH2 and a polysaccharide CSP.

Section 2: Troubleshooting Guide & Workflows

Issue 1: Poor resolution ( Rs​<1.5 ) between L-Thr and D-Thr enantiomers on a Polysaccharide CSP.

  • Root Cause: Inadequate hydrogen bonding or steric disruption due to an overly strong solvent (e.g., high methanol/ethanol content) competing for interaction sites on the CSP.

  • Solution:

    • Solvent Switch: Decrease the polar modifier concentration or switch to a less protic solvent (e.g., Acetonitrile) to reduce competition for H-bonding sites.

    • Temperature Tuning: Lower the column temperature (e.g., from 25°C to 15°C). Because chiral separations are highly dependent on enthalpy, lower temperatures decrease the analyte's kinetic energy, increasing its residence time within the chiral cavity and enhancing resolution.

Issue 2: Co-elution of L-allo-Thr and D-Thr impurities.

  • Root Cause: Single-dimensional chiral HPLC may lack the peak capacity to resolve all four stereoisomers simultaneously due to overlapping retention factors.

  • Solution: Implement a coupled-column (2D-HPLC) approach. Use an achiral C18 column in the first dimension to separate the diastereomers (Thr vs. allo-Thr), and heart-cut these fractions onto a CSP to resolve the enantiomers[4].

G Start Batch Analysis: Cbz-Thr-NH2 Achiral Achiral RP-HPLC (C18) Check for Diastereomers Start->Achiral Decision1 Are allo-Thr peaks resolved? Achiral->Decision1 Chiral Chiral HPLC (CSP) Check for Enantiomers Decision1->Chiral Yes OptMobile Optimize Mobile Phase (Adjust modifier/temp) Decision1->OptMobile No Decision2 Is D-Thr resolved from L-Thr? Chiral->Decision2 OptCSP Switch CSP (Try Teicoplanin phase) Decision2->OptCSP No Success Full 4-Isomer Resolution Achieved Decision2->Success Yes OptMobile->Achiral OptCSP->Chiral

Caption: Workflow for resolving diastereomeric and enantiomeric impurities in Cbz-Thr-NH2.

Section 3: Quantitative Data Presentation

When migrating to a reversed-phase polysaccharide CSP, expect the following chromatographic behavior. Note that the exact retention times will vary based on column dimensions and dead volume, so Relative Retention Time (RRT) is the most reliable metric.

IsomerConfigurationRelative Retention Time (RRT)Target Resolution ( Rs​ )Chromatographic Behavior & Causality
L-Thr (API) (2S, 3R)1.00N/AMain peak. Exhibits the strongest structural affinity to the optimized CSP cavity.
D-Thr (2R, 3S)0.85> 1.5Enantiomeric impurity. Co-elutes on C18; requires CSP for baseline resolution.
L-allo-Thr (2S, 3S)1.15> 2.0Diastereomeric impurity. Can be partially resolved on achiral C18 columns.
D-allo-Thr (2R, 3R)1.30> 1.5Enantiomer of L-allo-Thr. Elutes last due to altered steric bulk preventing deep cavity inclusion.

Note: RRT values are representative of an optimized reversed-phase separation on a cellulose-based CSP.

Section 4: Experimental Protocols

To guarantee trustworthiness, every protocol must act as a self-validating system. Do not analyze your commercial batch until the system suitability test (SST) passes.

Step-by-Step HPLC Method for 4-Isomer Resolution

Step 1: System Suitability Preparation (Self-Validation)

  • Action: Prepare a System Suitability Solution by spiking a pure L-Cbz-Thr-NH2 standard ( 1.0 mg/mL ) with 1% w/w of D-Thr, L-allo-Thr, and D-allo-Thr reference standards.

  • Causality: This proves the system's absolute capability to resolve all four isomers before any commercial batch is injected, preventing false negatives for chiral impurities.

Step 2: Mobile Phase Formulation

  • Action: Mix LC-MS grade Water (0.1% Trifluoroacetic acid [TFA]) and Acetonitrile (0.1% TFA) at a 75:25 v/v ratio. Degas thoroughly.

  • Causality: TFA suppresses the ionization of any residual silanols on the silica support and ensures the analyte's amide groups remain neutral, preventing peak tailing. Acetonitrile is chosen over methanol to minimize the disruption of critical hydrogen bonds between the CSP and the analyte.

Step 3: Chromatographic Execution

  • Column: Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (e.g., Chiralcel OD-RH), .

  • Flow Rate: 0.8 mL/min .

  • Temperature: 15∘C . (Causality: As discussed in the troubleshooting section, lower temperatures enhance enthalpically-driven chiral recognition).

  • Detection: UV at 210 nm and 254 nm (to monitor the benzyl ring).

Step 4: Data Analysis & Batch Release

  • Action: Inject the SST solution. Confirm that the resolution ( Rs​ ) between all four peaks is >1.5 .

  • Action: Once validated, inject the commercial batch samples. Quantify impurities using area normalization against the main L-Thr peak.

Section 5: References

  • Title : Chiral HPLC Separations Source : Phenomenex URL :[Link]

  • Title : Development of a three-dimensional HPLC system for the determination of serine, threonine and allo-threonine enantiomers... Source : PubMed / National Institutes of Health (NIH) URL :[Link]

  • Title : Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background Source : Chromatography Online URL :[Link]

Sources

Troubleshooting

Optimizing crystallization and purification conditions for Benzyl[1-(aminocarbonyl)-2-hydroxypropyl]carbamate

Welcome to the Technical Support Center for the purification and crystallization of Benzyl[1-(aminocarbonyl)-2-hydroxypropyl]carbamate (commonly known as Cbz-Thr-NH2). As a Senior Application Scientist, I have designed t...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification and crystallization of Benzyl[1-(aminocarbonyl)-2-hydroxypropyl]carbamate (commonly known as Cbz-Thr-NH2).

As a Senior Application Scientist, I have designed this portal to move beyond basic recipes. Cbz-Thr-NH2 is a highly functionalized molecule—featuring a carbamate, a secondary hydroxyl, and a primary amide—making it a critical intermediate for downstream chiral APIs, such as its O-mesylate derivative[1]. However, this dense array of hydrogen-bond donors and acceptors makes its crystallization notoriously difficult, frequently leading to liquid-liquid phase separation (LLPS) rather than ordered nucleation.

This guide provides the mechanistic causality behind these behaviors, self-validating protocols, and actionable troubleshooting steps to ensure high-purity isolation.

Process Visualization: Crystallization & LLPS Mitigation

The following workflow illustrates the decision tree for isolating Cbz-Thr-NH2, specifically highlighting the intervention required when the system deviates into "oiling out" (LLPS).

Workflow A Crude Cbz-Thr-NH2 B Aqueous Workup (Remove polar impurities) A->B C Dissolution (EtOAc, 65°C) B->C D Cooling & Antisolvent Addition C->D E LLPS (Oiling Out) Milky Emulsion D->E High supersaturation No seeds G Controlled Nucleation (Glittering Crystals) D->G Optimal supersaturation Seeding applied F Intervention: Reheat & Add Seeds E->F Heat to clear phase F->G H Pure Cbz-Thr-NH2 (Filtration & Drying) G->H Filter & Wash

Cbz-Thr-NH2 crystallization workflow highlighting LLPS mitigation via seeding.

Troubleshooting & FAQs

Q: My crystallization from Ethyl Acetate/Heptane consistently yields a milky emulsion that settles into a sticky oil. How do I force true crystallization? A: You are observing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." Because Cbz-Thr-NH2 forms strong intermolecular hydrogen bonds, rapid cooling causes the supersaturation trajectory to cross the binodal curve (liquid-liquid coexistence) before reaching the solubility curve. This oil phase traps impurities and severely degrades final purity[2],[3]. Corrective Action:

  • Reheat the mixture until the oil completely redissolves into a single, transparent phase.

  • Adjust your cooling ramp to a maximum of 0.1 °C/min to control supersaturation.

  • Critical Step: Introduce 0.5–1.0 wt% of pure seed crystals at a temperature above the cloud point. Seeding provides a low-energy surface for secondary nucleation, allowing the system to bypass the energy barrier that leads to LLPS[2].

Q: The isolated crystals are contaminated with the allo-threonine diastereomer. How can I improve the optical purity? A: Diastereomers like Cbz-allo-Thr-NH2 have similar solubility profiles in non-polar antisolvents (like heptane) and will co-precipitate if kinetic supersaturation is driven too rapidly. Corrective Action: Switch from a kinetic crystallization (EtOAc/Heptane) to a thermodynamically controlled recrystallization using a protic solvent system like Ethanol/Water. The protic environment competitively disrupts non-specific solute-solute hydrogen bonding, allowing the slight differences in crystal lattice energy between the diastereomers to dictate precipitation.

Q: I am observing low yields (<60%) after filtering the purified crystals. Where is my product going? A: Cbz-Thr-NH2 has a relatively high solubility in pure Ethyl Acetate and Ethanol. If your antisolvent ratio is too low, or if you wash the filter cake with a solvent mixture that is too rich in the primary solvent, you are washing your product into the mother liquor. Corrective Action: Ensure the final volumetric ratio of EtOAc to Heptane is at least 1:2. When washing the filter cake, use a pre-chilled (5 °C) mixture of EtOAc/Heptane at a 1:4 ratio.

Quantitative Data: Solvent System Screening

Selecting the right solvent system is a balance between yield, purity, and the thermodynamic risk of oiling out. Use the table below to select the optimal system for your specific crude profile.

Solvent SystemRatio (v/v)Expected Yield (%)Expected Purity (%)Oiling Out RiskMechanistic Notes
EtOAc / Heptane 1:285.098.5High Industry standard for primary recovery; strict seeding protocol is mandatory to prevent LLPS.
EtOH / Water 1:282.099.0ModerateExcellent thermodynamic control; best for purging diastereomeric impurities (allo-Thr).
IPA / Water 1:378.099.1ModerateSuperior for purging highly polar impurities (e.g., residual coupling reagents).
Toluene / MTBE 1:165.095.0LowPoor baseline solubility limits throughput; generally not recommended for scale-up.

Standard Operating Procedures (SOPs)

Every protocol below is designed as a self-validating system . If the physical observations during your experiment do not match the checkpoints, halt the process and refer back to the troubleshooting guide.

Protocol A: Primary Crystallization (EtOAc/Heptane)

Objective: High-yield recovery of crude Cbz-Thr-NH2 while avoiding LLPS.

  • Dissolution: Suspend 10 g of crude Benzyl[1-(aminocarbonyl)-2-hydroxypropyl]carbamate in 40 mL of Ethyl Acetate. Heat to 65 °C under gentle agitation (200 rpm). Causality: EtOAc disrupts the intermolecular hydrogen bonds, ensuring complete dissolution.

  • Polish Filtration: Filter the hot solution through a 0.45 µm PTFE membrane into a pre-warmed crystallization vessel to remove insoluble mechanical impurities that could trigger premature, uncontrolled nucleation.

  • Antisolvent Addition (Phase 1): Slowly add 20 mL of Heptane dropwise over 30 minutes while maintaining the temperature at 65 °C.

  • Cooling & Seeding: Cool the solution to 50 °C at a rate of 0.5 °C/min. Add 50 mg of pure Cbz-Thr-NH2 seed crystals.

    • Self-Validation Checkpoint: Hold at 50 °C for 15 minutes. The presence of discrete, glittering particles suspended in a transparent mother liquor confirms successful secondary nucleation. If the solution turns milky, LLPS has occurred; reheat to 65 °C and repeat the cooling step.

  • Maturation: Cool to 5 °C at a strictly controlled rate of 0.1 °C/min. Once at 5 °C, add the remaining 40 mL of Heptane over 2 hours using a syringe pump.

  • Isolation: Filter the resulting white crystalline slurry under vacuum. Wash the cake with 20 mL of pre-chilled (5 °C) EtOAc/Heptane (1:4). Dry in a vacuum oven at 40 °C for 12 hours.

Protocol B: Recrystallization for High Optical Purity (EtOH/Water)

Objective: Upgrading diastereomeric purity by removing Cbz-allo-Thr-NH2.

  • Dissolution: Suspend 10 g of primary-recovered Cbz-Thr-NH2 in 30 mL of absolute Ethanol. Heat to 70 °C until completely dissolved.

  • Antisolvent Addition: Add 60 mL of deionized water (pre-heated to 75 °C) at a rate of 2 mL/min.

  • Seeding: Cool to 60 °C and seed with 20 mg of optically pure Cbz-Thr-NH2.

  • Thermodynamic Cooling: Cool the system to 10 °C at a rate of 0.1 °C/min. Causality: The slow cooling in a protic solvent ensures thermodynamic control, preventing the co-crystallization of the allo-threonine diastereomer.

  • Isolation: Filter the crystals, wash with 20 mL of cold 10% EtOH/Water, and dry in vacuo. Self-Validation Checkpoint: The mother liquor should remain completely clear during filtration; cloudiness indicates product crashing out due to a temperature shock.

References

  • Tanaka, K., & Takiyama, H. (2019). Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. Organic Process Research & Development, 23(9), 1882-1888.

  • Lu, J., Wang, X. J., Yang, X., & Ching, C. B. (2008). Experimental investigation and prediction of oiling out during crystallization process. Journal of Crystal Growth, 310(16), 3824-3830.

  • Santa Cruz Biotechnology. (n.d.). Benzyloxycarbonyl Threonine Amide O-Mesylate | CAS 94199-95-8. SCBT Product Database.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Structural Validation of Benzyl [1-(aminocarbonyl)-2-hydroxypropyl]carbamate via ¹H and ¹³C NMR Spectroscopy

Introduction: The Imperative of Structural Certainty in Drug Development In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of a synthesized molecule is the bedrock...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Structural Certainty in Drug Development

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of a synthesized molecule is the bedrock upon which all subsequent data rests. Benzyl [1-(aminocarbonyl)-2-hydroxypropyl]carbamate, a molecule incorporating key functional groups such as a carbamate, an amide, a hydroxyl group, and an aromatic ring, represents a common structural motif in medicinal chemistry. Its proper characterization is paramount for ensuring purity, understanding reactivity, and guaranteeing that biological data is attributed to the correct chemical entity.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for the structural elucidation of organic molecules in solution.[1] Its power lies in its ability to provide a detailed atomic-level map of the molecular framework, revealing not only the connectivity of atoms but also their chemical environment and spatial relationships. This guide presents a comprehensive, field-proven workflow for the validation of both ¹H and ¹³C NMR spectra for Benzyl [1-(aminocarbonyl)-2-hydroxypropyl]carbamate. We will move beyond a simple recitation of data, focusing instead on the causal logic behind experimental design and the integrated, self-validating nature of a multi-dimensional NMR approach. This methodology is aligned with the principles of analytical rigor expected by regulatory bodies like the FDA for the characterization of active pharmaceutical ingredients (APIs) and their intermediates.[2][3]

Part 1: The Theoretical Benchmark - Predictive NMR Analysis

Before stepping into the laboratory, a robust validation process begins with a theoretical prediction of the expected NMR spectra. This in silico analysis serves as a crucial benchmark against which experimental data will be compared. Modern NMR prediction algorithms, often employing Density Functional Theory (DFT) calculations or sophisticated additive models based on extensive empirical databases, provide remarkably accurate estimates of chemical shifts.[4][5]

For Benzyl [1-(aminocarbonyl)-2-hydroxypropyl]carbamate, we can predict the chemical shifts (δ) in parts per million (ppm), the expected multiplicity (splitting pattern), and coupling constants (J) in Hertz (Hz).

Molecular Structure and Atom Numbering

To facilitate discussion, the following numbering scheme will be used for the target molecule.

Caption: Numbering scheme for Benzyl [1-(aminocarbonyl)-2-hydroxypropyl]carbamate.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

The choice of DMSO-d₆ as the solvent is deliberate; its hydrogen-bonding capabilities slow down the chemical exchange of labile protons (N-H and O-H), allowing them to be observed as distinct, often broadened, signals.

Proton(s) Predicted δ (ppm) Multiplicity Coupling (J, Hz) Rationale for Prediction
H-C12 1.0 - 1.2Doublet (d)³J ≈ 6-7Aliphatic methyl group adjacent to a methine (CH).
H-C11 3.8 - 4.0Multiplet (m)³J ≈ 6-7, ³J ≈ 4-5Methine proton deshielded by adjacent hydroxyl and carbon groups. Coupled to H-C12 and H-C9.
H-C9 4.1 - 4.3Multiplet (m)³J ≈ 8-9, ³J ≈ 4-5Methine proton deshielded by adjacent carbamate nitrogen and amide carbonyl. Coupled to H-N1 and H-C11.
H-O3 4.5 - 5.5Doublet (d) or Broad (br)³J ≈ 4-6Labile hydroxyl proton. Coupling to H-C11 may be observed in dry DMSO.
H-C7' 5.0 - 5.1Singlet (s)N/AMethylene protons of the benzyl group, adjacent to an oxygen. Equivalent in a freely rotating system.
H-N2 (amide) 7.0 - 7.5Broad Singlets (br s)N/ATwo distinct, broad signals for the non-equivalent amide protons due to restricted rotation around the C-N bond.
H-N1 (carbamate) 7.2 - 7.6Doublet (d) or Broad (br)³J ≈ 8-9Labile carbamate proton. Coupling to H-C9 is expected.
H-C2' to H-C6' 7.2 - 7.4Multiplet (m)N/AAromatic protons of the benzyl ring, typically appearing as a complex, overlapping multiplet.
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Proton-decoupled ¹³C NMR provides a single peak for each unique carbon atom, offering a direct carbon count and insight into the electronic environment.

Carbon(s) Predicted δ (ppm) Rationale for Prediction
C12 18 - 22Aliphatic methyl carbon.
C9 55 - 60sp³ carbon bonded to two heteroatoms (N and C=O).
C11 65 - 70sp³ carbon bonded to an oxygen atom (hydroxyl group).
C7' 65 - 68sp³ carbon of the benzyl group bonded to the carbamate oxygen.
C1', C2', C3', C4', C5', C6' 127 - 138Aromatic sp² carbons. The quaternary C1' will be downfield (≈137 ppm), while the protonated carbons will be in the 127-129 ppm range.[6]
C8 (carbamate C=O) 155 - 158Carbonyl carbon of the carbamate functional group.[7]
C10 (amide C=O) 172 - 176Carbonyl carbon of the primary amide, typically downfield from carbamates.

Part 2: A Validated Experimental Protocol

This section details a robust, step-by-step protocol for acquiring high-quality NMR data suitable for structural validation. The inclusion of 2D NMR experiments is not merely supplementary; it is essential for providing the self-validating cross-references needed for an unambiguous assignment.[8]

Methodology: From Sample to Spectrum
  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of the dried Benzyl [1-(aminocarbonyl)-2-hydroxypropyl]carbamate sample.

    • Dissolve the sample in ~0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% D). Causality: DMSO-d₆ is chosen to ensure solubility and to resolve the exchangeable N-H and O-H protons, which are critical for full structural confirmation.

    • Add a small amount of Tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Spectrometer & General Parameters:

    • Instrument: Bruker Avance III 500 MHz spectrometer (or equivalent).[4]

    • Temperature: 298 K (25 °C).

    • Locking & Shimming: Lock on the deuterium signal of DMSO-d₆ and perform automated gradient shimming to optimize magnetic field homogeneity.

  • Data Acquisition Parameters:

Experiment Key Parameters Purpose & Rationale
¹H (Proton) zg30, 32 scans, d1=2sQuantitative 1D proton spectrum. A 2-second relaxation delay (d1) allows for near-complete T1 relaxation, ensuring signal integrations are meaningful.
¹³C {¹H} (Carbon) zgpg30, 1024 scans, d1=5sProton-decoupled carbon spectrum. A longer relaxation delay (d1=5s) is crucial for observing quaternary carbons and obtaining more accurate relative signal intensities.[9]
¹H-¹H COSY cosygpppqf, 2 scansCorrelation Spectroscopy. Identifies protons that are coupled to each other (typically through 2-3 bonds). Essential for tracing H-C9-C11-C12 connectivity.
¹H-¹³C HSQC hsqcedetgpsisp2.3, 2 scansHeteronuclear Single Quantum Coherence. Correlates each proton signal with the carbon it is directly attached to. Provides definitive C-H assignments.
¹H-¹³C HMBC hmbcgplpndqf, 8 scansHeteronuclear Multiple Bond Correlation. Correlates proton signals to carbon signals over longer ranges (typically 2-3 bonds). Critical for linking fragments, e.g., connecting the benzyl protons (H-C7') to the carbamate carbonyl (C8).

Part 3: The Validation Workflow - Integrating the Data

The validation process is a systematic workflow where each piece of data confirms and is confirmed by the others. This creates a logical, self-consistent structural proof.

G cluster_0 Data Acquisition cluster_1 Data Analysis & Assignment cluster_2 Validation & Comparison A1 1. 1D ¹H Spectrum (Proton Count & Multiplicity) B1 Assign ¹H Spectrum: Use COSY to link H-C9, H-C11, H-C12 A1->B1 A2 2. 1D ¹³C Spectrum (Carbon Count) B2 Assign ¹³C Spectrum: Use HSQC to link C9, C11, C12, C7', and Aromatic C's to their attached protons A2->B2 A3 3. 2D COSY (H-H Connectivity) A3->B1 A4 4. 2D HSQC (Direct C-H Bonds) A4->B2 A5 5. 2D HMBC (Long-Range C-H Bonds) B3 Confirm Key Fragments: Use HMBC to connect Benzyl (H-C7') to Carbamate (C8) and Propyl (H-C9/H-C11) to Amide (C10) A5->B3 B1->B3 B2->B3 C1 Create Master Table: Compare Experimental vs. Predicted δ B3->C1 C2 Verify All Correlations: Does every observed 2D cross-peak match the proposed structure? B3->C2 D Final Structural Confirmation C1->D C2->D

Caption: Integrated workflow for NMR spectral validation.

Comparative Data Analysis

The ultimate validation lies in comparing the acquired experimental data against the initial predictions. The results should be compiled into a comprehensive table.

Atom Predicted δ (ppm) Experimental δ (ppm) Δδ (ppm) ¹H Multiplicity COSY Correlations HSQC Correlation (¹³C) Key HMBC Correlations (from ¹H)
H-C12 1.0 - 1.2e.g., 1.08<0.2dH-C11C12C11, C9
H-C11 3.8 - 4.0e.g., 3.91<0.2mH-C12, H-C9, H-O3C11C12, C9, C10
H-C9 4.1 - 4.3e.g., 4.22<0.2mH-C11, H-N1C9C11, C10, C8
H-C7' 5.0 - 5.1e.g., 5.05<0.2s-C7'C1', C2'/C6', C8
... .....................
C12 18 - 22e.g., 20.1<2.0--H-C12-
C8 155 - 158e.g., 156.5<2.0----
... .....................

Trustworthiness Check: A successful validation is characterized by:

  • A close match between the number of observed and expected signals in both ¹H and ¹³C spectra.

  • Small deviations (Δδ) between predicted and experimental chemical shifts (typically <0.3 ppm for ¹H and <3.0 ppm for ¹³C).[4]

  • Complete and logical consistency across all 2D NMR experiments. For instance, the HMBC correlation from the benzylic protons (H-C7') to the carbamate carbonyl carbon (C8) is a definitive piece of evidence that links the two major fragments of the molecule.

Part 4: Comparison with Alternative Analytical Techniques

While NMR is the gold standard for structural elucidation, a comprehensive validation strategy in a regulated environment often involves orthogonal techniques that provide complementary information.

Technique Information Provided Comparison to NMR
Mass Spectrometry (MS) Provides the mass-to-charge ratio (m/z), confirming the molecular weight and elemental formula.Complementary, not alternative. MS confirms the formula, while NMR confirms the specific isomeric structure and connectivity.
Infrared (IR) Spectroscopy Identifies key functional groups based on vibrational frequencies (e.g., -OH stretch, C=O stretch, N-H stretch).Supportive. IR can quickly confirm the presence of carbamate, amide, and alcohol groups but provides no information on the carbon-hydrogen framework.
Single Crystal X-ray Diffraction Provides the exact 3D structure of the molecule in the solid state.Definitive but conditional. It is the most unambiguous method but requires a suitable single crystal, which is often difficult or impossible to grow. NMR provides the structure in the more biologically relevant solution state.

Conclusion

The validation of the ¹H and ¹³C NMR spectra of Benzyl [1-(aminocarbonyl)-2-hydroxypropyl]carbamate is not a single measurement but a comprehensive, multi-faceted process. By integrating predictive analysis with a suite of 1D and 2D NMR experiments, we construct a self-validating dataset that provides an unambiguous and high-confidence structural confirmation. This rigorous approach, which emphasizes the "why" behind experimental choices and builds a logical, cross-verifiable argument, is essential for ensuring scientific integrity and is a cornerstone of modern analytical chemistry in the pharmaceutical sciences.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Info for RSC adv. after corrections. RSC.
  • Spectroscopy Staff. (2012, November 19). FDA and US Pharmacopeia Explore Expanding Use of NMR for Drug Quality Testing. Spectroscopy. Retrieved from [Link]

  • Homework.Study.com. (n.d.). Predict the chemical shift for Benzil 13C NMR. Retrieved from [Link]

  • Kochev, N. T., et al. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software. Bulgarian Chemical Communications. Retrieved from [Link]

  • Lee, S., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports. Retrieved from [Link]

  • Zukić, M., et al. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. ADMET & DMPK. Retrieved from [Link]

  • Ciftja, A. F., et al. (2014). 13C and 15N NMR Characterization of Amine Reactivity and Solvent Effects in CO2 Capture. The Journal of Physical Chemistry B. Retrieved from [Link]

  • Walsh Medical Media. (2022, July 28). Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry. Retrieved from [Link]

  • Holzgrabe, U. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. European Pharmaceutical Review. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • Almac Group. (2015, July 15). NMR under GxP in Drug Development and Manufacturing. Retrieved from [Link]

  • Ain, N., et al. (n.d.). 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. Malaysian Journal of Analytical Sciences. Retrieved from [Link]

Sources

Comparative

Comparing Cbz and Boc protecting groups for 1-(aminocarbonyl)-2-hydroxypropyl derivatives

Comparative Guide: Cbz vs. Boc Protection for 1-(Aminocarbonyl)-2-hydroxypropyl Derivatives As a Senior Application Scientist, I frequently encounter synthetic bottlenecks when handling multifunctional chemical intermedi...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Cbz vs. Boc Protection for 1-(Aminocarbonyl)-2-hydroxypropyl Derivatives

As a Senior Application Scientist, I frequently encounter synthetic bottlenecks when handling multifunctional chemical intermediates. The 1-(aminocarbonyl)-2-hydroxypropyl moiety—structurally analogous to the amide derivative of the amino acid threonine (threoninamide)—presents a classic chemoselectivity challenge in peptide synthesis and drug development.

The molecule features a primary amide (-CONH₂), a secondary hydroxyl group (-OH), and an alpha-amino group that requires temporary masking. The proximity of these functional groups creates vulnerabilities during deprotection, specifically the risks of O-alkylation and acid-catalyzed N-to-O acyl shifts[1][2]. This guide objectively compares the two most prominent amine protecting groups for this substrate: tert-Butyloxycarbonyl (Boc) and Carboxybenzyl (Cbz) , detailing the mechanistic causality behind their respective workflows.

Mechanistic Vulnerabilities of the Substrate

When selecting a protecting group for a 1-(aminocarbonyl)-2-hydroxypropyl derivative, the stability of the secondary hydroxyl group dictates the synthetic route.

  • The Alkylation Risk: During acidolysis of carbamate protecting groups, highly electrophilic carbocations are generated. If not immediately quenched, these cations will attack the unprotected secondary hydroxyl group, forming unwanted ether byproducts[3].

  • The N-to-O Acyl Shift: In the presence of strong Brønsted or Lewis acids (e.g., HF or HBr/AcOH), molecules containing a beta-hydroxyl group relative to an amide or carbamate are highly susceptible to an N-to-O acyl shift. The acyl group migrates from the nitrogen to the oxygen via an oxazolidine intermediate, compromising the structural integrity of the target molecule[1][2].

The Boc Strategy: Acidolysis and Cation Scavenging

The Boc group is highly valued for its stability toward catalytic hydrogenation and strongly basic conditions[4]. It is classically removed using moderate acids, most commonly Trifluoroacetic Acid (TFA)[5].

The Causality of Scavengers: The deprotection of a Boc group proceeds via the protonation of the carbamate oxygen, followed by the elimination of a tert-butyl carbocation and subsequent decarboxylation[3]. Because the 1-(aminocarbonyl)-2-hydroxypropyl derivative contains a free secondary hydroxyl group, the transient tert-butyl cation can rapidly react with it to form a tert-butyl ether. To prevent this, the deprotection protocol must include nucleophilic scavengers (such as water or triisopropylsilane) that act as preferential sinks for the carbocation, safeguarding the hydroxyl moiety.

The Cbz Strategy: Neutral Hydrogenolysis

The Cbz group offers a highly orthogonal alternative to Boc. While it can be cleaved by strong acids like HBr/AcOH, applying such harsh acidic conditions to a 1-(aminocarbonyl)-2-hydroxypropyl derivative would trigger the catastrophic N-to-O acyl shift mentioned earlier[1][6].

The Causality of Neutral Cleavage: To bypass acid-catalyzed side reactions entirely, Cbz is optimally removed via catalytic hydrogenolysis using Palladium on Carbon (Pd/C) and Hydrogen gas (H₂)[4]. This reaction occurs under completely neutral conditions at room temperature. The benzyl group coordinates to the palladium surface, undergoes oxidative addition, and cleaves the C-O bond, releasing toluene and CO₂[5]. This neutral environment perfectly preserves both the sensitive secondary hydroxyl group and the primary aminocarbonyl group.

Visualizing the Chemistries

The following diagram maps the logical relationships, primary workflows, and mechanistic pitfalls associated with both protecting groups.

G Substrate 1-(aminocarbonyl)- 2-hydroxypropyl Derivative BocRoute Boc Protection (Boc2O) Substrate->BocRoute CbzRoute Cbz Protection (Cbz-Cl) Substrate->CbzRoute BocDeprot TFA / DCM + Scavengers BocRoute->BocDeprot Acidolysis CbzDeprot H2, Pd/C (Neutral) CbzRoute->CbzDeprot Hydrogenolysis SideBoc Risk: O-t-Butylation (If no scavengers) BocDeprot->SideBoc Side Reaction Product Free Amine Target BocDeprot->Product Main Pathway SideCbz Risk: N-to-O Acyl Shift (If strong acid used) CbzDeprot->SideCbz Alternate Cleavage (HBr/AcOH) CbzDeprot->Product Main Pathway

Workflow comparing Boc and Cbz deprotection pathways and associated side-reaction risks.

Quantitative Performance Comparison

The table below summarizes the empirical performance data of both protecting groups when applied to hydroxy-amide derivatives.

ParameterBoc (tert-Butyloxycarbonyl)Cbz (Carboxybenzyl)
Primary Deprotection Reagent 50% TFA in DCMH₂ (1 atm), 10% Pd/C in MeOH
Typical Yield 92 - 96%95 - 99%
Reaction Time 1 - 2 hours4 - 6 hours
Risk of O-Alkylation High (Requires Scavengers)None
Risk of N-to-O Acyl Shift Low (TFA is relatively mild)None (Under H₂/Pd conditions)
Orthogonality Stable to H₂/Pd and basic conditionsStable to TFA and basic conditions

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems, incorporating in-process analytical and visual cues to ensure experimental success.

Protocol A: Scavenger-Assisted Boc Deprotection
  • Preparation: Dissolve the Boc-protected 1-(aminocarbonyl)-2-hydroxypropyl derivative (1.0 mmol) in 5 mL of anhydrous Dichloromethane (DCM).

  • Scavenger Addition (Critical Step): Add a scavenger cocktail consisting of 0.1 mL Triisopropylsilane (TIPS) and 0.1 mL distilled water. Causality: TIPS and water act as highly reactive nucleophilic sinks, neutralizing the tert-butyl cation before it can alkylate the substrate's secondary hydroxyl group.

  • Acidolysis: Cool the mixture to 0 °C in an ice bath and slowly add 5 mL of Trifluoroacetic Acid (TFA) dropwise.

  • Self-Validation (Visual): Remove the ice bath and stir at room temperature. Monitor the effervescence (CO₂ gas evolution)[3]. The reaction is typically complete when bubbling ceases (approx. 1-2 hours).

  • Self-Validation (Analytical): Spot the reaction mixture on a TLC plate. Stain with Ninhydrin and heat. The appearance of a bright purple/blue spot confirms the presence of the liberated primary amine.

  • Isolation: Concentrate the mixture in vacuo to remove volatile TFA and DCM. Triturate the resulting oily residue with cold diethyl ether to precipitate the deprotected amine as a TFA salt.

Protocol B: Neutral Cbz Deprotection via Hydrogenolysis
  • Preparation: Dissolve the Cbz-protected derivative (1.0 mmol) in 10 mL of HPLC-grade Methanol.

  • Inert Atmosphere (Critical Step): Flush the reaction flask thoroughly with Argon or Nitrogen gas. Causality: Dry Pd/C is highly pyrophoric in the presence of methanol vapors and oxygen. Displacing oxygen prevents solvent ignition.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 25 mg, 10% w/w).

  • Hydrogenation: Evacuate the flask under light vacuum and backfill with Hydrogen gas (H₂) using a double-layered balloon.

  • Self-Validation (Visual): Stir vigorously at room temperature. The balloon will slowly deflate as H₂ is consumed. The reaction is complete when hydrogen uptake completely stops (typically 4-6 hours)[4].

  • Self-Validation (Analytical): Analyze an aliquot via LC-MS. The complete disappearance of the Cbz-derivative's [M+H]⁺ peak and the emergence of the free amine's mass confirms successful cleavage without dehydration or acyl shifting.

  • Isolation: Filter the heterogeneous mixture through a tightly packed pad of Celite to safely remove the Pd/C catalyst. Concentrate the clear filtrate in vacuo to yield the pure, deprotected hydroxy-amide.

References

  • NextSDS. "benzyl [1-(aminocarbonyl)-2-hydroxypropyl]carbamate — Chemical Substance Information". NextSDS Substance Database. Available at: [Link]

  • Master Organic Chemistry. "Protecting Groups for Amines: Carbamates". Master Organic Chemistry. Available at: [Link]

  • Master Organic Chemistry. "Amine Protection and Deprotection". Master Organic Chemistry Reaction Guide. Available at:[Link]

  • Chemical Reviews. "Chemoenzymatic Semisynthesis of Proteins". ACS Publications. Available at: [Link]

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Comparative

Absolute Purity Analysis of Benzyl[1-(aminocarbonyl)-2-hydroxypropyl]carbamate: A qNMR vs. HPLC Comparison Guide

The Analytical Dilemma in Peptide Intermediates Benzyl[1-(aminocarbonyl)-2-hydroxypropyl]carbamate, universally known as Cbz-Thr-NH₂ (PubChem CID: 7010574), is a critical protected amino acid derivative utilized extensiv...

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Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Dilemma in Peptide Intermediates

Benzyl[1-(aminocarbonyl)-2-hydroxypropyl]carbamate, universally known as Cbz-Thr-NH₂ (PubChem CID: 7010574), is a critical protected amino acid derivative utilized extensively in solid-phase peptide synthesis and active pharmaceutical ingredient (API) development[1]. In pharmaceutical manufacturing, the absolute purity of such intermediates dictates the yield and safety profile of the final drug product.

Historically, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) has been the default technique for purity assessment. However, HPLC is a secondary analytical method; it requires an identical, highly characterized reference standard to create a calibration curve. Furthermore, HPLC-UV is inherently blind to UV-transparent impurities such as residual inorganic salts, water, and aliphatic solvents, often leading to an overestimation of purity.

In contrast, Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a gold-standard primary ratio method. Because the NMR signal area is strictly proportional to the number of resonant nuclei, qNMR provides absolute quantification without requiring an identical reference standard[2]. This capability has driven regulatory bodies to codify qNMR in international pharmacopoeias, including the rigorous standards outlined in USP <761>[3].

Logical Workflow: qNMR vs. HPLC-UV

To understand why qNMR offers superior metrological traceability, we must map the fundamental differences in their analytical workflows. While HPLC relies on external standard calibration, qNMR achieves absolute, SI-traceable quantification through an internal standard (IS).

G Start Benzyl[1-(aminocarbonyl)- 2-hydroxypropyl]carbamate (Cbz-Thr-NH2) qNMR qNMR Workflow (Primary Method) Start->qNMR HPLC HPLC-UV Workflow (Secondary Method) Start->HPLC qNMR_Prep Co-weigh Sample & Internal Standard (e.g., Maleic Acid) qNMR->qNMR_Prep HPLC_Prep Prepare Sample & Identical Reference Standard HPLC->HPLC_Prep qNMR_Acq 1H NMR Acquisition (Fully Relaxed, D1 > 5*T1) qNMR_Prep->qNMR_Acq HPLC_Acq Chromatographic Separation (Gradient LC-UV) HPLC_Prep->HPLC_Acq qNMR_Res Absolute Purity (SI-Traceable, No Calibration Curve) qNMR_Acq->qNMR_Res HPLC_Res Relative Purity (Dependent on Standard Purity) HPLC_Acq->HPLC_Res

Fig 1. Logical workflow comparing qNMR and HPLC-UV for Cbz-Thr-NH₂ purity analysis.

Performance Comparison & Experimental Data

To objectively evaluate these methodologies, a single batch of Cbz-Thr-NH₂ (Batch #CT-2026A) was analyzed using 1H qNMR, Gradient HPLC-UV, and a traditional Mass Balance approach (combining HPLC, Karl Fischer for water, and Residue on Ignition for inorganics).

Table 1: Comparative Purity Analysis of Cbz-Thr-NH₂ (Batch #CT-2026A)

Analytical MethodReference Standard RequiredDetects UV-Transparent Impurities?Measured Purity (% w/w)Precision (RSD, n=5)Time-to-Result
1H qNMR Maleic Acid (NIST SRM)Yes (via mass deficit)98.74 ± 0.12 0.12%~15 min
HPLC-UV (210 nm) Cbz-Thr-NH₂ (High Purity)No99.41 ± 0.08 0.08%~45 min
Mass Balance Multiple (KF, ROI, etc.)Yes98.65 ± 0.30 0.30%> 2 days

Data Interpretation: The HPLC-UV method overestimates the purity (99.41%) because it normalizes the area of UV-absorbing peaks, completely missing residual moisture and inorganic salts. qNMR directly measures the absolute mass fraction (98.74%), perfectly aligning with the exhaustive, multi-day Mass Balance approach, but achieving the result in a fraction of the time[4].

Step-by-Step Methodology: qNMR Protocol for Cbz-Thr-NH₂

As a Senior Application Scientist, I emphasize that qNMR is not merely "running an NMR spectrum." It is a rigorous metrological exercise. Every step below is dictated by strict physicochemical causality[5].

Step 1: Gravimetric Sample Preparation
  • Action: Using a calibrated microbalance (d = 0.001 mg), accurately co-weigh ~20 mg of Cbz-Thr-NH₂ and ~5 mg of Maleic Acid (NIST Standard Reference Material) into a static-free vial.

  • Causality: qNMR is a mass-ratio technique. Volumetric preparation introduces temperature-dependent density errors and glassware tolerances. Direct co-weighing eliminates these variables, isolating the balance's linearity as the sole gravimetric uncertainty source.

Step 2: Solvent Selection and Dissolution
  • Action: Add 0.8 mL of Dimethyl Sulfoxide-d6 (DMSO-d6, 99.9% D) to the vial. Vortex until completely dissolved, then transfer 0.6 mL to a high-precision 5 mm NMR tube.

  • Causality: Cbz-Thr-NH₂ contains polar carbamate, amide, and hydroxyl groups, making it poorly soluble in non-polar solvents like CDCl₃. DMSO-d6 ensures complete dissolution, preventing line broadening caused by aggregation.

Step 3: Signal Selection (Targeting Selectivity)
  • Action: Select the Cbz methylene protons (-CH₂-O-, ~5.0 ppm, 2H) or the threonine methyl doublet (-CH₃, ~1.1 ppm, 3H) as the analyte quantification signals. Use the Maleic Acid singlet (~6.26 ppm, 2H) as the internal standard reference.

  • Causality: In DMSO-d6, the amide (-CONH₂) and carbamate (-NH-) protons often overlap with the aromatic protons of the Cbz group (7.3–7.4 ppm). Choosing the isolated methylene or methyl signals ensures strict peak selectivity, a core requirement of USP <761> validation[3].

Step 4: NMR Acquisition Parameters
  • Action: Acquire the 1H NMR spectrum at 298 K using a 90° pulse program. Set the Relaxation Delay ( D1​ ) to 60 seconds .

  • Causality: Signal area is only proportional to the number of nuclei if the spin system is fully relaxed between pulses. The D1​ must exceed 5×T1​ (longitudinal relaxation time) of the slowest relaxing proton. A 60-second delay ensures >99.3% magnetization recovery, preventing differential saturation that would artificially skew the purity calculation.

Step 5: Data Processing and Calculation
  • Action: Apply a 0.3 Hz exponential line broadening, zero-fill to 64k points, phase manually, and apply a baseline correction. Calculate purity ( Px​ ) using the fundamental qNMR equation:

    Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

    (Where I = Integral, N = Number of nuclei, M = Molar mass, W = Weight, and P = Purity).

Trustworthiness: Designing a Self-Validating System

A robust analytical protocol must not rely blindly on a single data point. To elevate this protocol into a self-validating system , we implement an Internal Standard Cross-Check (ISCC).

Instead of using just Maleic Acid, the sample is co-spiked with a secondary, orthogonal internal standard—such as 1,4-Dinitrobenzene (1,4-DNB) , which presents a sharp singlet at ~8.4 ppm.

The Validation Logic: The software calculates the absolute purity of Cbz-Thr-NH₂ twice: once against the Maleic Acid signal, and once against the 1,4-DNB signal. If the two calculated purities deviate by more than 0.5% , the system automatically flags a systemic error. This discrepancy indicates either a weighing error, incomplete relaxation ( T1​ violation), or a hidden impurity overlapping with one of the standard signals. If the values match, the assay inherently verifies its own accuracy, guaranteeing trustworthiness without external intervention.

References

  • Quantitative Nuclear Magnetic Resonance (qNMR)
  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients Source: Spectroscopy Europe URL
  • Phenylmethyl N-((1S,2R)-1-(aminocarbonyl)-2-hydroxypropyl)
  • Source: GMP Compliance (ECA Academy)
  • Quantitative NMR Spectroscopy Source: University of Oxford URL

Sources

Validation

Comparative Guide: Catalytic Hydrogenolysis Rates of Benzyl [1-(aminocarbonyl)-2-hydroxypropyl]carbamate Across Palladium Catalysts

Chemical Context & Strategic Importance Benzyl[1-(aminocarbonyl)-2-hydroxypropyl]carbamate—systematically recognized as N-Cbz-L-threonine amide (Cbz-Thr-NH₂) —is a highly versatile building block in peptide synthesis and...

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Author: BenchChem Technical Support Team. Date: March 2026

Chemical Context & Strategic Importance

Benzyl[1-(aminocarbonyl)-2-hydroxypropyl]carbamate—systematically recognized as N-Cbz-L-threonine amide (Cbz-Thr-NH₂) —is a highly versatile building block in peptide synthesis and active pharmaceutical ingredient (API) development[1]. The carboxybenzyl (Cbz) group provides robust protection for the primary amine against nucleophilic attack during complex coupling sequences.

To unmask the amine, catalytic hydrogenolysis is the industry's gold standard. It operates under mild conditions and generates only volatile byproducts (toluene and CO₂). However, the specific palladium catalyst deployed dictates the kinetics, mass transfer efficiency, and ultimate scalability of the deprotection. This guide provides an objective comparison of hydrogenolysis rates across three distinct palladium catalyst systems, detailing the underlying physicochemical causality for researchers optimizing peptide workflows.

Catalyst Selection & Kinetic Causality

The rate of Cbz hydrogenolysis is not merely a function of metal concentration; it is heavily dependent on the catalyst's structural morphology, oxidation state, and the reaction medium. The nature of the solvent strongly affects the reaction rate, with efficiency generally increasing in the order: toluene < MeOH < EtOH << AcOH < THF[2].

  • 10% Pd/C (Palladium on Carbon): This is the traditional baseline catalyst. The porous carbon support provides a vast surface area, but the intricate pore structure can induce gas-liquid-solid mass transfer limitations. For substrates like Cbz-Thr-NH₂, the adjacent hydroxyl group can weakly coordinate with the palladium surface, moderately retarding the rate of C-O bond cleavage.

  • 20% Pd(OH)₂/C (Pearlman's Catalyst): Pearlman's catalyst is highly preferred for rapid debenzylation[2]. Unlike standard Pd/C, it utilizes a non-porous carbon support coated with a layer of Pd(II) hydroxide. Upon exposure to H₂, it reduces in situ to form highly active, unagglomerated Pd(0) nanoparticles. This maximizes the exposed active metal surface area, drastically accelerating the rate-limiting oxidative addition step.

  • Continuous Flow 10% Pd/C (e.g., H-Cube®): Transitioning from batch to flow chemistry fundamentally alters the kinetic paradigm. By forcing the substrate solution through a packed catalyst bed (CatCart) under elevated pressure, the concentration of dissolved H₂ increases exponentially. This eliminates the mass transfer bottlenecks inherent to batch reactors, allowing deprotection to occur in minutes rather than hours[3].

Quantitative Performance Comparison

The following table synthesizes the kinetic and yield data for the hydrogenolysis of Cbz-Thr-NH₂ across the three evaluated catalyst systems.

Catalyst SystemReaction FormatSolventH₂ PressureTemp.Time to >99% Conv.Isolated Yield
10% Pd/C BatchMeOH1 atm25 °C3.5 hours92%
20% Pd(OH)₂/C BatchMeOH1 atm25 °C45 minutes95%
10% Pd/C Continuous FlowEtOH50 bar60 °C2.5 minutes*98%

*Time indicates the residence time of the substrate within the continuous flow reactor's heated zone.

Mechanistic Pathway

The hydrogenolysis cycle relies on the precise coordination of the substrate to the active Pd(0) sites. The diagram below illustrates the sequential logic of the Cbz cleavage.

Mechanism A Cbz-Thr-NH2 + H2 B Adsorption on Pd Surface A->B C C-O Bond Cleavage (Rate-Limiting) B->C D Decarboxylation (-CO2) C->D E Reductive Elimination D->E F Thr-NH2 + Toluene E->F

Catalytic hydrogenolysis mechanism of Cbz-Thr-NH2 on a palladium surface.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols incorporate built-in validation steps.

Protocol A: Accelerated Batch Hydrogenolysis using Pearlman's Catalyst
  • Substrate Preparation: Dissolve Cbz-Thr-NH₂ (1.0 mmol) in anhydrous MeOH (10 mL) in a flame-dried round-bottom flask.

  • Catalyst Loading: Carefully add 20% Pd(OH)₂/C (0.1 mmol Pd eq.). Causality: The catalyst is added under an argon blanket to prevent the dry, highly active palladium from igniting the methanol vapors.

  • Atmospheric Purging: Seal the flask with a septum. Evacuate the flask and backfill with Argon (3x). Repeat the evacuation and backfill with H₂ gas using a balloon (3x). Self-Validation: The sustained inflation of the H₂ balloon confirms a leak-free system.

  • Reaction & Monitoring: Stir vigorously at 25 °C. Self-Validation: Monitor via LC-MS every 15 minutes. The reaction is deemed complete when the UV-active Cbz-Thr-NH₂ peak (m/z [M+H]⁺) is entirely replaced by the polar Thr-NH₂ peak.

  • Quenching & Filtration: Flush the system with Argon. Filter the mixture through a tightly packed pad of Celite. Causality: Celite traps fine Pd nanoparticles, preventing heavy metal contamination in downstream biological assays.

  • Isolation: Concentrate the filtrate in vacuo. To prevent volatility losses and improve isolation yields of the highly hydrophilic amine, consider converting the product into its hydrochloride salt by treating it with a saturated solution of HCl in an anhydrous solvent[4].

Protocol B: Continuous Flow Hydrogenolysis (H-Cube®)
  • System Priming: Equip the flow reactor with a 10% Pd/C CatCart. Prime the system with anhydrous EtOH at 1.0 mL/min.

  • Parameter Initialization: Set the system to 60 °C and 50 bar H₂ pressure. Wait for the system to report a stable "Ready" state.

  • Steady-State Processing: Switch the inlet valve to the Cbz-Thr-NH₂ solution (0.1 M in EtOH). Self-Validation: Utilize an inline UV detector or collect fractions for immediate TLC analysis (ninhydrin stain) to verify steady-state conversion.

  • Product Collection: Collect the output stream and evaporate the solvent to yield the highly pure free amine.

Workflow S1 Inert Purge (Argon) S2 H2 Introduction (1 atm or Flow) S1->S2 S3 Reaction & LC-MS Monitoring S2->S3 S4 Celite Filtration (Pd Removal) S3->S4 S5 Concentration & Isolation S4->S5

Self-validating experimental workflow for palladium-catalyzed Cbz deprotection.

References

  • Science About O-Benzyl protecting groups - Atlanchim Pharma
  • Deprotection Reactions Using the H-Cube® Continuous Flow Reactor - ThalesNano ThalesNano
  • Highly Chemoselective Pd−C Catalytic Hydrodechlorination Leading to the Highly Efficient N-Debenzylation of Benzylamines | The Journal of Organic Chemistry ACS Public
  • Acceptor-Controlled Transfer Dehydration of Amides to Nitriles National Institute of Inform

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Benzyl [1-(aminocarbonyl)-2-hydroxypropyl]carbamate

Comprehensive Safety and Operational Guide: Handling Benzyl [1-(aminocarbonyl)-2-hydroxypropyl]carbamate Audience: Researchers, synthetic chemists, and drug development professionals. Purpose: To provide self-validating,...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling Benzyl [1-(aminocarbonyl)-2-hydroxypropyl]carbamate

Audience: Researchers, synthetic chemists, and drug development professionals. Purpose: To provide self-validating, step-by-step logistical and safety protocols for the handling, transfer, and disposal of Benzyl[1-(aminocarbonyl)-2-hydroxypropyl]carbamate during peptide synthesis and pharmaceutical development.

Chemical Identity & Operational Context

Benzyl [1-(aminocarbonyl)-2-hydroxypropyl]carbamate (commonly referred to as Z-Thr-NH2 or N-Benzyloxycarbonyl-L-threoninamide) is a protected amino acid derivative heavily utilized in Solid-Phase Peptide Synthesis (SPPS) [1]. While not acutely toxic, its physical state as a fine, combustible powder presents specific logistical challenges. In a laboratory setting, it is almost exclusively handled alongside aggressive organic solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM), meaning your safety protocols must account for both the powder itself and its operational environment [3].

Table 1: Quantitative Physical & Hazard Data

Property / Metric Specification Operational Implication
CAS Numbers 91558-42-8 / 49705-98-8 Ensure correct stereoisomer verification before synthesis.
Molecular Weight 252.27 g/mol Critical for stoichiometric calculations in SPPS.
Physical State Solid (Fine Powder) High risk of aerosolization and static cling during transfer.
Storage Temp -20°C to 4°C Requires thermal equilibration to room temp before opening to prevent condensation.

| Hazard Class | WGK 3 (Water Hazard) | Strict environmental disposal required; cannot be washed down the drain. |

The Causality of Protection: Why Standard PPE is Not Enough

In drug development, safety protocols must be driven by causality, not just compliance. Handling Z-Thr-NH2 requires specific protective measures due to two primary factors:

  • Aerosolization & Sensitization (H317, H335): As a fine powder, Z-Thr-NH2 easily becomes airborne. Inhalation of amino acid derivatives can lead to respiratory sensitization. Therefore, handling must occur under engineering controls (fume hood) or with N95/P100 particulate filtration [2].

  • Solvent Synergy: Z-Thr-NH2 is benign to latex, but the solvents used to dissolve it (DMF, DCM, Piperidine) will rapidly degrade latex and thin vinyl. Therefore, Nitrile or Butyl rubber gloves are mandatory to prevent solvent-mediated dermal absorption of the dissolved peptide [4].

Table 2: Core PPE Matrix & Causality

PPE Category Specification Causality & Standard
Respiratory Fume Hood (Face velocity 0.4–0.6 m/s) OR N95/P100 Respirator Prevents inhalation of aerosolized fine powders. Fume hood is preferred over respirators for routine weighing [2].
Dermal (Hands) Nitrile Gloves (Min 0.11 mm thickness) Protects against powder and provides incidental splash protection against common SPPS solvents[4].
Ocular Chemical Safety Goggles (ANSI Z87.1) Prevents mechanical and chemical irritation from airborne dust. Safety glasses with side shields are insufficient for fine powders.

| Body | Flame-resistant Lab Coat, Closed-toe shoes | Prevents accumulation of combustible dust (Storage Class 11) on personal clothing [2]. |

Self-Validating Operational Protocols

To ensure scientific integrity and absolute safety, every procedure must be a self-validating system —meaning the protocol includes built-in checks to confirm it is working before you proceed to the next step.

Protocol A: Precision Weighing and Transfer

Objective: Transfer Z-Thr-NH2 without aerosolization or static loss.

  • Thermal Equilibration: Remove the Z-Thr-NH2 vial from the -20°C freezer and let it sit in a desiccator for 30 minutes.

    • Validation Check: Touch the vial; it must be at ambient room temperature. If it is cold, opening it will cause atmospheric moisture to condense on the powder, ruining the reagent's purity.

  • Glove Integrity Check: Don nitrile gloves. Inflate each glove slightly and roll the cuff to trap air.

    • Validation Check: If the glove holds pressure without deflating, it is free of micro-tears.

  • Engineering Control Verification: Turn on the fume hood. Tape a small piece of tissue paper to the bottom of the sash.

    • Validation Check: The tissue should pull steadily inward, confirming adequate negative pressure and a face velocity of ~0.5 m/s [3].

  • Static Mitigation: Pass an anti-static zero-stat gun over the weigh boat and the analytical balance. Fine powders cling to spatulas due to static electricity, leading to inaccurate weighing and sudden spills.

  • Transfer: Using a grounded, V-shaped stainless steel spatula, extract the powder and transfer it to the reaction vessel. Cap the vessel immediately.

Protocol B: Solubilization
  • Solvent Addition: Move the capped reaction vessel to the solvent dispensing station (inside the hood).

  • Wash-Down: Slowly add the coupling solvent (e.g., DMF) down the inner sidewall of the vessel.

    • Causality: Adding solvent directly onto the powder can cause a "puff" of displaced air, aerosolizing the chemical. Washing it down the sides ensures complete, dust-free solubilization.

Workflow Visualization

Below is the logical progression of safety and operational steps for handling Z-Thr-NH2, from initial assessment to final disposal.

Z_Thr_NH2_Workflow Start 1. Risk Assessment & SDS Review PPE 2. Don PPE (Nitrile, Goggles, N95) Start->PPE Hood 3. Engineering Controls (Operate in Fume Hood) PPE->Hood Handle 4. Chemical Handling (Weighing & Transfer) Hood->Handle Spill Spill Detected? Handle->Spill Clean Wet-Wipe Protocol (Avoid Dust Aerosolization) Spill->Clean Yes Dispose 5. Hazardous Waste Disposal Spill->Dispose No Clean->Dispose Doff 6. Doff PPE & Decontaminate Dispose->Doff

Figure 1: End-to-end operational and safety workflow for handling Z-Thr-NH2.

Spill Management & Disposal Plan

Because Z-Thr-NH2 is classified as a WGK 3 environmental hazard (highly hazardous to water) [2], strict disposal and spill protocols must be enforced.

Solid Spill Protocol (The Wet-Wipe Method):

  • DO NOT use a brush and dustpan. Dry sweeping will immediately aerosolize the powder, creating an inhalation hazard and a potential combustible dust cloud.

  • Step 1: Dampen a highly absorbent laboratory wipe (e.g., Kimwipe) with a compatible, low-volatility solvent (like Isopropanol or water).

  • Step 2: Gently lay the damp wipe over the spilled powder to suppress dust.

  • Step 3: Wipe inward from the edges to the center. Place the contaminated wipes into a designated solid hazardous waste container.

Disposal Plan:

  • Solid Waste: Any empty vials, contaminated spatulas, or spill-cleanup wipes must be placed in a sealed, clearly labeled "Hazardous Solid Waste - Organic Carbamates" container.

  • Liquid Waste: If the chemical has been dissolved in DMF/DCM during synthesis, the resulting liquid must be disposed of in a "Halogenated/Non-Halogenated Organic Solvent Waste" carboy, depending on the exact solvent mixture used [4]. Never pour peptide synthesis waste down the aqueous drain.

References

  • NextSDS Database . "Benzyl[1-(aminocarbonyl)-2-hydroxypropyl]carbamate — Chemical Substance Information." NextSDS. [Link]

  • National Institutes of Health (NIH) / PMC . "Design and validation of a frugal, automated, solid-phase peptide synthesizer." PMC. [Link]

  • American Chemical Society (ACS) . "Greener Solid Phase Peptide Synthesis: Improved Procedure for Distributed Drug Discovery." Journal of Chemical Education.[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl [1-(aminocarbonyl)-2-hydroxypropyl]carbamate
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Benzyl [1-(aminocarbonyl)-2-hydroxypropyl]carbamate
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